methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGETMDMOBUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of Methyl 3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylate: A Technical Guide
Executive Summary
The furo[2,3-b]pyridine bicyclic system is a highly privileged heteroaromatic scaffold in modern medicinal chemistry. Recognized as a metabolically stable bioisostere for indole and benzofuran, this core is extensively utilized in the design of kinase inhibitors, particularly targeting PI3K-α in oncology models.
This whitepaper provides an in-depth technical blueprint for the de novo synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate . By detailing the mechanistic causality, optimizing reaction parameters, and establishing a self-validating experimental protocol, this guide serves as a robust framework for researchers and drug development professionals aiming to integrate this building block into their synthetic pipelines.
Retrosynthetic Analysis & Mechanistic Pathway
The construction of the furo[2,3-b]pyridine core is most efficiently achieved via a convergent, one-pot cascade reaction. The synthesis utilizes 2-chloro-6-methylpyridine-3-carbonitrile and methyl glycolate (methyl 2-hydroxyacetate) as the primary precursors. The transformation is driven by two distinct mechanistic phases:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction initiates with the deprotonation of methyl glycolate by a base, generating a highly nucleophilic alkoxide. The C2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing effects of both the heterocyclic nitrogen and the ortho-cyano group. The alkoxide attacks the C2-carbon, displacing the chloride ion to form an O-alkylated intermediate (methyl 2-((3-cyano-6-methylpyridin-2-yl)oxy)acetate).
-
Thorpe-Ziegler Cyclization & Tautomerization: The newly formed intermediate possesses an activated methylene group flanked by an ether oxygen and an ester carbonyl. A base deprotonates this methylene, generating a carbanion that undergoes an intramolecular 5-exo-dig cyclization by attacking the adjacent C3-nitrile. The resulting exocyclic imine acts as a transient intermediate, rapidly tautomerizing into the thermodynamically stable 3-amino furan system.
Synthetic workflow for methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
Optimization of Reaction Conditions
The success of the Thorpe-Ziegler cascade is highly dependent on the choice of base and solvent. Weak bases or protic solvents often lead to stalled SNAr intermediates or sluggish cyclization rates. The table below summarizes comparative data derived from analogous furopyridine syntheses[1][2].
| Entry | Solvent | Base System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 3-Methyl-1-butanol | Na₂CO₃ | 130 (Reflux) | 72 | 21.5 | Weak inorganic base leads to sluggish cyclization and poor conversion[2]. |
| 2 | Toluene | Cs₂CO₃ / DBU | 110 (Reflux) | 16 | 60.0 | DBU acts as a soluble organic base, accelerating the Thorpe-Ziegler step[1]. |
| 3 | DMF | K₂CO₃ | 90 | 12 | >70.0 | Polar aprotic solvent solvates cations, maximizing alkoxide nucleophilicity. |
Causality in Reagent Selection:
-
Base (Cs₂CO₃ / DBU): While Cs₂CO₃ is sufficient for the initial SNAr step, its limited solubility in non-polar solvents can bottleneck the subsequent cyclization. The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a highly soluble, non-nucleophilic amidine base that efficiently deprotonates the activated methylene, driving the cyclization forward without inducing ester hydrolysis[1].
-
Solvent (Toluene vs. DMF): Toluene allows for high-temperature reflux to overcome the activation energy barrier of the SNAr reaction while facilitating a simple biphasic workup. Alternatively, DMF can be used at slightly lower temperatures due to its superior ability to stabilize the transition states of polar intermediates.
Experimental Protocol
The following step-by-step methodology is optimized for the Toluene/DBU/Cs₂CO₃ system, ensuring high yield and a clean impurity profile.
Reagent Preparation
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous stream of dry nitrogen.
-
Charge the flask with 2-chloro-6-methylpyridine-3-carbonitrile (1.0 equiv, e.g., 10.0 mmol, 1.52 g) and anhydrous toluene (50 mL).
Reaction Execution
-
Add Cesium Carbonate (Cs₂CO₃) (1.0 equiv, 10.0 mmol, 3.26 g) to the stirring suspension.
-
Introduce DBU (2.0 equiv, 20.0 mmol, 3.0 mL) via syringe.
-
Slowly add methyl glycolate (1.5 equiv, 15.0 mmol, 1.35 g) dropwise over 5 minutes. Note: Dropwise addition prevents localized concentration spikes, mitigating the risk of intermolecular transesterification.
-
Heat the reaction mixture to reflux (~110 °C) with vigorous stirring for 16 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a new, highly fluorescent blue/green spot under 254 nm UV light (Rf ~0.4), indicative of the extended conjugation in the furopyridine system.
Workup & Purification
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the toluene.
-
Dissolve the crude residue in chloroform or ethyl acetate (100 mL) and wash sequentially with distilled water (2 × 50 mL) and brine (1 × 50 mL) to remove DBU salts and unreacted glycolate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel flash chromatography using a gradient of 10–30% ethyl acetate in hexanes to afford the pure target compound as a solid.
Analytical Characterization
To confirm the structural integrity of the synthesized methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, the following analytical benchmarks should be expected:
-
Molecular Formula: C₁₀H₁₀N₂O₃
-
Monoisotopic Mass: 206.069 Da[3]
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 207.1.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (d, J = 8.0 Hz, 1H, Pyridine H-4)
-
δ 7.10 (d, J = 8.0 Hz, 1H, Pyridine H-5)
-
δ 5.80 (br s, 2H, -NH₂, exchangeable with D₂O)
-
δ 3.95 (s, 3H, Ester -OCH₃)
-
δ 2.65 (s, 3H, Pyridine -CH₃)
-
Conclusion
The synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate represents a fundamental application of cascade heterocyclic chemistry. By carefully balancing the basicity of the reaction environment and utilizing the inherent electrophilicity of the functionalized pyridine precursor, researchers can access this high-value bioisostere with excellent regioselectivity and yield. The protocols and mechanistic insights provided herein ensure a reproducible and scalable approach for downstream drug discovery applications.
References
-
Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE. PMC - NIH.[Link]
-
Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO[30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Connect Journals.[Link]
-
UWFGETMDMOBUDM-UHFFFAOYSA-N - Explore - PubChemLite. PubChemLite.[Link]
Sources
spectroscopic data of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Introduction
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the furopyridine class of molecules. Furopyridines are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antitumor, antiproliferative, and antioxidant effects.[1] The unique fusion of a furan ring with a pyridine ring creates a scaffold that can be readily functionalized to interact with various biological targets. The specific substitutions on the core—an amino group, a methyl group, and a methyl carboxylate group—are expected to modulate its physicochemical properties and biological activity.
Accurate structural elucidation and confirmation are paramount in the synthesis and development of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. While experimental data for this exact molecule is not widely published, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures.[2][3][4] This approach offers a robust framework for researchers to interpret experimental data for this compound and its derivatives.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate in a solvent like DMSO-d₆ would likely exhibit distinct signals for the aromatic protons, the amino protons, the ester methyl protons, and the pyridine methyl protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.85 | d, J ≈ 8.0 Hz | H-4 |
| ~7.10 | d, J ≈ 8.0 Hz | H-5 |
| ~5.90 | s (broad) | -NH₂ |
| ~3.80 | s | -OCH₃ |
| ~2.40 | s | 6-CH₃ |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. H-4 is anticipated to be downfield (at a higher chemical shift) compared to H-5 due to the deshielding effect of the adjacent nitrogen atom and the fused furan ring.
-
Amino Protons (-NH₂): The protons of the primary amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
-
Pyridine Methyl Protons (6-CH₃): The protons of the methyl group attached to the pyridine ring are expected to resonate as a singlet in the typical range for methyl groups attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
Structural Assignment of Predicted ¹H NMR Signals
Caption: Predicted ¹³C NMR assignments for the carbon skeleton.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 (two bands) | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1710 | C=O stretch | Ester |
| ~1620 | N-H bend | Primary Amine |
| 1600-1450 | C=C and C=N stretch | Aromatic/Heterocyclic Rings |
| ~1250 | C-O stretch | Ester |
| ~1340 | C-N stretch | Aromatic Amine |
Rationale for Predicted IR Absorptions:
-
N-H Stretching: A primary amine (-NH₂) is expected to show two distinct stretching bands in the 3450-3300 cm⁻¹ region. [5]* C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. * C=O Stretching: The ester carbonyl group gives a strong, sharp absorption band around 1710 cm⁻¹. [6][7]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which is unique to the compound.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which light is absorbed. A background spectrum of the empty instrument (or pure KBr) is first recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Key Functional Groups for IR Analysis
Caption: Relationship between functional groups and key IR absorptions.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 206.07 (Calculated for C₁₀H₁₀N₂O₃)
-
Major Fragment Ions (predicted):
-
m/z = 175 ([M - OCH₃]⁺)
-
m/z = 147 ([M - COOCH₃]⁺)
-
m/z = 119 (Further fragmentation of the heterocyclic core)
-
Rationale for Predicted Fragmentation Pattern:
Under electron ionization, the molecule will first form a molecular ion (M⁺). This ion is often unstable and will fragment in predictable ways.
-
Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment ion at m/z 175.
-
Loss of the Carbomethoxy Group: Cleavage of the bond between the furan ring and the ester group can result in the loss of the carbomethoxy radical (•COOCH₃), giving a fragment at m/z 147.
-
Ring Fragmentation: Further fragmentation of the furopyridine ring system would lead to smaller fragment ions. The fragmentation of pyridine derivatives can be complex, often involving ring opening and rearrangement. [8][9][10] Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Advanced Purification Protocols for Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.
Introduction & Physicochemical Profiling
The furo[2,3-b]pyridine scaffold is a highly privileged heterocyclic motif in medicinal chemistry, frequently utilized as a core pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR inhibitors like PI-103) and GPCR ligands [1, 2]. The compound methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate serves as a critical synthetic intermediate. Its unique substitution pattern—a primary amine at C3, an electron-withdrawing methyl ester at C2, and an electron-donating methyl group at C6—presents specific challenges and opportunities during purification [3].
Causality in Purification Strategy
To design a self-validating purification system, we must exploit the molecule's physicochemical properties:
-
Hydrogen Bonding & Polarity: The C3-amino group acts as a strong hydrogen bond donor, while the C2-ester acts as an acceptor. This high polarity dictates strong retention on bare silica, making Normal-Phase Flash Chromatography ideal for removing lipophilic starting materials (e.g., halopyridines).
-
Acid-Base Chemistry: The pyridine nitrogen is weakly basic (estimated pKa ~3.5–4.5), while the C3-amine is largely non-basic due to enamine-like conjugation with the C2-ester. Preparative Reverse-Phase HPLC (RP-HPLC) must employ an acidic modifier (e.g., 0.1% Formic Acid) to selectively protonate the pyridine nitrogen. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring high-resolution separation from closely related regioisomers [1].
-
Thermodynamic Stability: The planar, rigid heteroaromatic core promotes highly ordered crystal packing. Recrystallization is employed as the final polishing step to remove trace amorphous impurities and residual chromatographic solvents.
Purification Strategy Overview
The following workflow outlines a scalable, three-tier purification strategy designed to take crude reaction mixtures to >99% analytical purity.
Figure 1: Multistage purification workflow for furo[2,3-b]pyridine derivatives.
Detailed Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)
Objective: Isolate the target mass from crude reaction tars and unreacted precursors.
-
Sample Preparation (Dry Loading): Dissolve the crude liquid-liquid extraction product in a minimal volume of Dichloromethane (DCM). Add Celite 545 (approx. 1:3 w/w ratio to crude mass) and concentrate to dryness under reduced pressure. Rationale: Dry loading prevents band broadening caused by the poor solubility of the target compound in the initial non-polar mobile phase.
-
Column Equilibration: Equilibrate a high-performance silica gel column (e.g., 40g for a 1-2g crude scale) with 100% Hexane.
-
Gradient Elution:
-
0–3 Column Volumes (CV): 10% Ethyl Acetate (EtOAc) in Hexane. (Elutes unreacted 2-chloro-6-methylpyridine-3-carbonitrile).
-
3–10 CV: Linear gradient from 10% to 50% EtOAc in Hexane.
-
10–15 CV: Isocratic 50% EtOAc in Hexane.
-
-
Self-Validation: Monitor eluent at 254 nm and 280 nm. Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate typically elutes at ~35-40% EtOAc. Verify fractions via TLC (Rf ≈ 0.35 in 40% EtOAc/Hexane, stains bright yellow with Ninhydrin due to the primary amine). Pool and concentrate pure fractions.
Protocol B: Preparative Reverse-Phase HPLC (High-Purity Polishing)
Objective: Remove trace regioisomers (e.g., furo[3,2-b]pyridine analogs) and des-methyl impurities.
-
Sample Preparation: Dissolve the flash-purified material in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Setup: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm). Set column temperature to 25 °C.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.
-
Rationale for FA over TFA: Formic acid provides sufficient acidity to sharpen the pyridine peak while being easier to remove during lyophilization and less likely to form stubborn ion-pairs than Trifluoroacetic Acid (TFA) [2].
-
-
Method Execution: Run the gradient defined in Table 2 . Collect fractions via mass-directed auto-purification (triggering on m/z [M+H]+ = 207.1).
-
Post-HPLC Processing: Pool the target fractions. To prevent acid-catalyzed degradation of the ester during concentration, neutralize the pooled fractions with saturated aqueous NaHCO3 until pH ~7.5, extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate.
Protocol C: Recrystallization (Final Polish & Structural Confirmation)
Objective: Achieve >99.5% purity and obtain diffraction-quality crystals.
-
Dissolution: Suspend the HPLC-purified solid in absolute Ethanol (approx. 5 mL/g). Heat to reflux (78 °C) until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add hot HPLC-grade Water dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of Ethanol to clear the solution.
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours. Rationale: Slow cooling promotes the thermodynamic exclusion of impurities from the crystal lattice.
-
Harvesting: Transfer the flask to an ice bath (0–4 °C) for 1 hour. Filter the resulting needle-like crystals under vacuum, wash with ice-cold 10% EtOH/Water, and dry in a vacuum oven at 45 °C for 12 hours.
Data Presentation & Analytical Validation
Table 1: Physicochemical Properties & Chromatographic Behavior
| Property / Parameter | Value / Observation | Analytical Significance |
| Molecular Weight | 206.20 g/mol | Mass-directed HPLC trigger: m/z 207.1 [M+H]+ |
| LogP (Estimated) | ~1.8 | Elutes in the mid-range of RP-HPLC gradients. |
| TLC Retention Factor ( Rf ) | 0.35 (40% EtOAc/Hexane) | Ideal target for Flash Chromatography tracking. |
| UV Absorption Maxima | ~240 nm, ~310 nm | Dual-wavelength monitoring ensures impurity detection. |
Table 2: Optimized Preparative HPLC Gradient Method
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (MeCN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 20.0 |
| 2.0 | 90 | 10 | 20.0 |
| 12.0 | 40 | 60 | 20.0 |
| 13.0 | 5 | 95 | 20.0 |
| 15.0 | 5 | 95 | 20.0 |
| 15.1 | 90 | 10 | 20.0 |
Note: The target compound typically elutes between 6.5 – 7.5 minutes under these conditions.
References
-
O'Byrne SN, Eduful BJ, Willson TM, Drewry DH. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Lett. 2020;61(38):152353. Available at:[Link]
-
Luo L, Zhong Q, Guo S, et al. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE. Bioorg Med Chem Lett. 2020;30(14):127258. Available at:[Link]
Application Note: Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate as a Privileged Scaffold for Kinase Inhibitor Development
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition, Oncology, Structure-Activity Relationship (SAR), Assay Development
Executive Summary
In the pursuit of targeted oncology therapeutics, the design of highly selective ATP-competitive kinase inhibitors remains a cornerstone of modern drug discovery. The compound methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (CAS: 2092018-25-0) and its closely related ethyl ester analogs serve as highly versatile, privileged pharmacophores [1]. The planar, bicyclic furo[2,3-b]pyridine core acts as a bioisostere to the purine ring of adenosine triphosphate (ATP).
This application note provides a comprehensive guide to utilizing this scaffold for the development and biological evaluation of novel kinase inhibitors, with a specific focus on targeting Cyclin-Dependent Kinase 2 (CDK2) [1] and Phosphoinositide 3-Kinase (PI3K) [2]. We detail the mechanistic rationale, self-validating experimental workflows, and quantitative data analysis required to translate this chemical building block into a viable lead candidate.
Mechanistic Rationale & Structural Causality
To successfully develop inhibitors from the methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate scaffold, one must understand the causality behind its interactions within the kinase ATP-binding pocket:
-
The Furo[2,3-b]pyridine Core: This planar bicyclic system mimics the adenine base of ATP. It intercalates neatly into the narrow, hydrophobic cleft between the N-terminal and C-terminal lobes of the kinase domain.
-
The 3-Amino Group: Acts as a critical hydrogen bond donor. In CDK2, this primary amine forms a crucial hydrogen bond with the backbone carbonyl of Leu83 in the hinge region, anchoring the molecule [1].
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, typically interacting with the backbone amide NH of the hinge region (e.g., Val851 in PI3Kα).
-
The 2-Carboxylate Ester: Provides a synthetic vector. While the methyl ester itself can occupy the ribose-binding pocket, it is frequently utilized as a handle for further heterocyclization (e.g., forming tricyclic pyrido-furopyrimidines) to access deeper hydrophobic pockets (such as the PI3K specificity pocket) [3].
-
The 6-Methyl Group: Occupies a small hydrophobic sub-pocket adjacent to the hinge region, increasing binding affinity through van der Waals interactions while preventing steric clashes that larger substituents might cause.
Inhibition of PI3K and CDK2 signaling pathways by furo[2,3-b]pyridine derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the biochemical reasoning to ensure assay robustness and reproducibility when screening furo[2,3-b]pyridine derivatives.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
The ADP-Glo™ assay is prioritized because it measures the universal product of kinase activity (ADP), avoiding the need for radioactive isotopes or specialized fluorescent substrates.
Materials Required:
-
Recombinant Kinase (e.g., CDK2/Cyclin A2 or PI3Kα)
-
Specific Kinase Substrate (e.g., Histone H1 for CDK2; PIP2 for PI3K)
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit
-
384-well low-volume white microplates
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Causality: Mg²⁺ is strictly required to coordinate ATP. DTT maintains the kinase active site cysteines in a reduced state, preventing artifactual loss of activity. BSA prevents the hydrophobic furo[2,3-b]pyridine compounds from adhering to the plastic well walls.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the furo[2,3-b]pyridine derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).
-
Causality: Kinases are highly sensitive to organic solvents. Exceeding 1% DMSO can trigger protein denaturation, leading to false-positive inhibition readouts.
-
-
Enzyme Incubation: Add the recombinant kinase to the wells and pre-incubate with the compound for 15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.
-
-
Reaction Initiation: Add a mixture of ATP and the specific substrate to initiate the reaction. The final ATP concentration must be set to the specific Km value of the kinase being tested.
-
Causality: Setting [ATP]=Km ensures that the calculated IC50 is a true reflection of the inhibitor's potency and allows for the application of the Cheng-Prusoff equation to calculate the inhibition constant ( Ki ).
-
-
Reaction Termination & Detection: After 60 minutes, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
-
Readout: Measure luminescence using a microplate reader. Luminescence is directly proportional to kinase activity.
Protocol B: Cell Viability and Anti-Proliferative Assay (MTT)
To validate that the biochemical inhibition translates to cellular efficacy, derivatives must be tested on relevant cancer cell lines (e.g., HCT-116 colon cancer or MCF-7 breast cancer cells) [1].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: A 24-hour incubation allows cells to adhere and re-enter the exponential growth phase, which is critical for assessing CDK2 inhibitors that target cell cycle progression.
-
-
Compound Treatment: Treat cells with varying concentrations of the furo[2,3-b]pyridine derivative (0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
-
-
Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.
-
Causality: The absorbance directly correlates to the number of metabolically active, viable cells, allowing for the calculation of cellular IC50 .
-
Data Presentation & Comparative Efficacy
The structural functionalization of the methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate scaffold significantly impacts its kinase selectivity and potency. Table 1 summarizes the structure-activity relationship (SAR) data of representative derivatives against CDK2 and PI3Kα, benchmarked against clinical standards [1][3].
Table 1: Kinase Inhibitory Activity ( IC50 ) of Furo[2,3-b]pyridine Derivatives
| Compound / Derivative | Target Kinase | In Vitro IC50 (µM) | Cell Line (HCT-116) IC50 (µM) | Reference Standard | Standard IC50 (µM) |
| Scaffold Core (Unmodified) | CDK2 | > 50.0 | > 100.0 | Roscovitine | 0.39 |
| Derivative A (C4-Thiophenyl substituted) | CDK2 | 0.93 | 31.3 | Roscovitine | 0.39 |
| Derivative B (Tricyclic pyrido-furopyrimidine) | PI3Kα | 0.015 | 2.4 | Buparlisib (BKM120) | 0.05 |
| Derivative C (C6-Naphthyl substituted) | CDK2 | 0.24 | 19.3 | Roscovitine | 0.39 |
Note: Functionalization at the C4 and C6 positions of the furo[2,3-b]pyridine core drastically improves potency from inactive (>50 µM) to sub-micromolar levels, demonstrating the scaffold's capacity for optimization.
Drug Discovery Workflow Visualization
Drug discovery workflow for evaluating furo[2,3-b]pyridine-based kinase inhibitors.
References
-
Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.[Link]
- Shuttleworth, S. J., Silva, F. A., Cecil, A. R. L., Gatland, A. E., & Finnemore, D. J. (2018). Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors. U.S. Patent No. 10,377,764 B2. Washington, DC: U.S.
- Barfacker, L., et al. (2017). Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof.
Application Note: Analytical Characterization and Purity Validation of Methyl 3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Pharmacological Relevance
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif and a recognized isostere of 7-azaindole. Because of its rigid, planar structure—combining an electron-rich furan ring with an electron-deficient pyridine ring—it is widely utilized in medicinal chemistry to design highly selective kinase inhibitors (e.g., CDK2, Lck, Akt) .
The specific intermediate, methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (CAS: 2092018-25-0), serves as a highly versatile building block. The adjacent 3-amino and 2-carboxylate functionalities allow for facile downstream cyclization into tricyclic systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, via N–H/C annulation or condensation reactions . Before this compound can be deployed in structure-activity relationship (SAR) screening or multi-step synthesis, rigorous analytical validation is required to confirm its regiochemistry and purity.
Analytical Strategy & Causality (E-E-A-T)
As a Senior Application Scientist, I emphasize that selecting the correct analytical parameters is as critical as the execution of the method itself. Every protocol must be a self-validating system:
-
Chromatographic Causality (LC-HRMS): The compound possesses a basic pyridine nitrogen (N7) and a primary amine (C3-NH₂). If analyzed using unbuffered mobile phases, these basic sites will undergo secondary interactions with residual silanols on the C18 stationary phase, leading to severe peak tailing. We strictly mandate a buffered mobile phase (10 mM Ammonium Formate, pH ~3.5) to maintain the compound in a consistently protonated state, ensuring sharp peak symmetry and accurate UV integration.
-
Spectroscopic Causality (NMR): Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding of the 3-amino group. This yields a distinct, integrable broad singlet for the NH₂ protons, which is critical for confirming the absence of N-alkylation impurities. Furthermore, a 2-second relaxation delay is enforced to ensure complete relaxation of the quaternary carbons (C2, C3, C3a, C6, C7a, and C=O) for accurate ¹³C NMR signal-to-noise ratios.
-
Orthogonal Validation (FT-IR): Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch around 3400 cm⁻¹ that can easily mask the critical N-H stretching frequencies of the 3-amino group. ATR provides a moisture-free, self-validating spectral readout.
Workflow Visualization
The following decision tree outlines the analytical pipeline required to validate the structural integrity and purity of the compound before it is cleared for medicinal chemistry workflows.
Fig 1: Analytical decision tree for the structural validation of furo[2,3-b]pyridine derivatives.
Protocol 1: LC-HRMS for Purity and Mass Confirmation
Objective: Confirm the exact monoisotopic mass (Calculated for C₁₀H₁₀N₂O₃: 206.0691 Da) and assess UV purity (≥95%) in accordance with ICH Q2(R1) guidelines .
Materials & Reagents:
-
UPLC-QTOF Mass Spectrometer (e.g., Waters Acquity or Agilent 1290/6545).
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol. Vortex for 30 seconds. Dilute a 10 µL aliquot into 990 µL of Mobile Phase A (final concentration: 10 µg/mL).
-
System Suitability: Inject a blank (Mobile Phase A) to ensure no carryover or background interference at the target mass.
-
Chromatography: Inject 2.0 µL of the sample using the gradient outlined in Table 1 .
-
Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 1000.
Table 1: LC-MS Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 6.5 | 0.4 | 5 | 95 |
| 6.6 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Expected Outcome: A single sharp UV peak (254 nm) at ~2.4 min. The extracted ion chromatogram (EIC) should yield a base peak of 207.0764 m/z corresponding to the[M+H]⁺ adduct.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validate the regiochemistry of the 6-methyl group and verify the integrity of the furan ring substitution.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 15 mg of the dried analyte. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube.
-
Acquisition (¹H NMR): Acquire 16 scans at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to allow full relaxation of the amine protons.
-
Acquisition (¹³C NMR): Acquire 1024 scans with proton decoupling. Set D1 to 2.0 seconds to capture the quaternary carbons accurately.
Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Significance |
| ~8.10 | Doublet (J = 8.0 Hz) | 1H | Pyridine H-4 | Ortho-coupling with H-5; deshielded by proximity to the bridgehead oxygen. |
| ~7.25 | Doublet (J = 8.0 Hz) | 1H | Pyridine H-5 | Ortho-coupling with H-4; shielded by the adjacent electron-donating 6-methyl group. |
| ~6.20 | Broad Singlet | 2H | 3-NH₂ | Primary amine; broadness is due to the quadrupolar relaxation of the ¹⁴N nucleus. |
| ~3.85 | Singlet | 3H | Ester -OCH₃ | Methoxy protons of the 2-carboxylate group. |
| ~2.55 | Singlet | 3H | 6-CH₃ | Methyl group attached to the electron-deficient pyridine ring. |
Protocol 3: FT-IR Spectroscopy (ATR Method)
Objective: Rapid, orthogonal confirmation of key functional groups without the risk of solvent or matrix interference.
Step-by-Step Methodology:
-
Background Scan: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~2 mg of the solid powder directly onto the center of the ATR crystal.
-
Compression: Apply the pressure anvil and lower it until the built-in clutch clicks, ensuring optimal optical contact between the crystal and the solid lattice.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
Table 3: Expected FT-IR (ATR) Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, 3350 | Medium, Sharp | N-H stretch (Primary amine, asymmetric & symmetric modes) |
| ~1690 | Strong | C=O stretch (Conjugated methyl ester) |
| ~1610, 1560 | Medium | C=C and C=N stretches (Aromatic furo-pyridine core) |
| ~1240 | Strong | C-O stretch (Ester functionality) |
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules, MDPI. Available at:[Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, American Chemical Society (ACS). Available at:[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
Application Notes and Protocols for the Cellular Characterization of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-b]pyridine Scaffold as a Privileged Motif in Drug Discovery
The furo[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives of furo[2,3-b]pyridine have demonstrated potent anticancer, anti-inflammatory, and kinase inhibitory properties.[1][3] Notably, this scaffold has been successfully employed in the development of inhibitors for various kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK4), Cyclin-dependent kinase 2 (CDK2), Lck, and Akt, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4][5]
Given the established potential of this chemical class, a new derivative, methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, warrants a thorough investigation of its biological effects in a cellular context. This guide provides a comprehensive framework of cell-based assays to elucidate the compound's mechanism of action, starting from broad phenotypic effects and progressing to specific molecular target engagement.
Part 1: Initial Phenotypic Screening - Assessing Global Cellular Health
The first step in characterizing a novel compound is to determine its impact on cell viability and proliferation. These assays provide a foundational understanding of the compound's cytotoxic or cytostatic potential, which is crucial for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.
Assay 1.1: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Rationale: This assay is a robust, widely accepted, and cost-effective method for initial screening of a compound's effect on cell proliferation and cytotoxicity. It provides a quantitative measure of the compound's IC50 (half-maximal inhibitory concentration), a key parameter for comparing potency.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) to ~80% confluency.[3]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Assay 1.2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Principle: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous "add-mix-measure" assay that quantifies caspase-3 and -7 activity.[10][11] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a light signal.[12] The luminescent signal is directly proportional to the amount of caspase activity.[11]
Rationale: This assay provides a highly sensitive and specific measurement of apoptosis induction.[12] Its simple workflow makes it ideal for high-throughput screening and for confirming that the observed reduction in cell viability is due to the activation of the apoptotic pathway.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled, opaque 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation:
-
Assay Procedure:
-
After the desired compound incubation period (e.g., 24, 48, or 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[10][12]
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[12]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Part 2: Target Engagement and Mechanism of Action
Once the phenotypic effects of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate are established, the next critical step is to determine if the compound directly interacts with its intended target within the complex environment of a living cell. Given that the furo[2,3-b]pyridine scaffold is a known kinase inhibitor, a target engagement assay is essential.[3]
Assay 2.1: Intracellular Target Engagement using NanoBRET™ Technology
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures the binding of a test compound to a specific protein target in live cells.[13][14] The assay requires two components: the target protein fused to a bright, blue-emitting NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein (the energy acceptor).[13][15] When the tracer is bound to the NanoLuc®-fused target, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that also binds to the target will compete with and displace the tracer, leading to a decrease in the BRET signal.[16] This allows for the quantification of compound affinity and occupancy at the target protein within its native cellular environment.[13]
Rationale: Confirming that a compound engages its intended target in living cells is a crucial step in drug discovery.[13] Traditional biochemical assays cannot account for factors like cell permeability and intracellular compound concentration.[17] The NanoBRET™ assay provides a quantitative measure of target occupancy in real-time, bridging the gap between biochemical potency and cellular activity.[18][19]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: General experimental workflow for the NanoBRET™ Target Engagement assay.
Detailed Protocol: NanoBRET™ Kinase Target Engagement Assay
This protocol assumes a target kinase (e.g., IRAK4 or CDK2) has been selected based on literature for the furo[2,3-b]pyridine scaffold.
-
Cell and Vector Preparation:
-
Select a suitable cell line (e.g., HEK293).
-
Transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase. This can be done via transient transfection or by creating a stable cell line.[20]
-
Approximately 24 hours post-transfection, harvest the cells and plate them in a white, opaque 96-well plate at an appropriate density.
-
-
Assay Plate Preparation and Compound Addition:
-
Prepare serial dilutions of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate in Opti-MEM® I Reduced Serum Medium.[21]
-
Prepare the specific NanoBRET® tracer for the target kinase at a 2X concentration in Opti-MEM®.
-
Add the test compound dilutions to the appropriate wells.
-
Immediately add the 2X tracer solution to all wells (except for 'no tracer' controls).
-
The final well volume should be 100 µL.
-
-
Equilibration and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[22]
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.[22]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[22]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Correct the raw BRET ratios by subtracting the average BRET ratio from the 'no tracer' control wells.
-
Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
-
Part 3: Elucidating Downstream Signaling Effects
If methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is confirmed to be a kinase inhibitor, it is expected to modulate the downstream signaling pathway regulated by that kinase. For instance, inhibition of a kinase in the PI3K/Akt/mTOR pathway would lead to decreased phosphorylation of downstream substrates.
Visualizing a Potential Target Pathway: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in many types of cancer.[23][24] Kinases within this pathway, such as PI3K and Akt, are common targets for anticancer drugs.[24]
Caption: The PI3K/Akt signaling pathway, a potential target for kinase inhibitors.
Assay 3.1: Western Blot Analysis of Pathway Modulation
Principle: Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activity of a signaling pathway, antibodies that specifically recognize the phosphorylated (i.e., activated) forms of key proteins are used. By comparing the levels of phosphorylated proteins in treated versus untreated cells, one can determine if a compound is inhibiting the pathway.
Rationale: This assay provides direct evidence of the compound's effect on the downstream signaling cascade of the target kinase. For example, if the compound inhibits Akt, a decrease in the phosphorylation of downstream targets like mTOR or PRAS40 would be expected. This method validates the mechanism of action inferred from the target engagement assay.
Detailed Protocol: Western Blot for Phospho-Protein Levels
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate for a defined period (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[25]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.
-
Summary and Data Presentation
The data generated from these assays should be compiled and presented clearly to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Biological Activity
| Assay Type | Cell Line | Endpoint | Result (IC50 / Fold Change) |
| MTT Cell Viability | HCT-116 | IC50 | e.g., 5.2 µM |
| MCF-7 | IC50 | e.g., 8.9 µM | |
| Caspase-Glo® 3/7 | HCT-116 | Fold Change @ 10 µM | e.g., 4.5-fold increase |
| NanoBRET™ Target Engagement | HEK293 (Kinase-NanoLuc®) | Intracellular IC50 | e.g., 0.8 µM |
| Western Blot | HCT-116 | p-Akt/Total Akt Ratio | e.g., Dose-dependent decrease |
Conclusion
This comprehensive guide outlines a logical and robust workflow for the cellular characterization of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. By systematically progressing from broad phenotypic assays to specific target engagement and pathway analysis, researchers can effectively elucidate the compound's biological activity and mechanism of action. The protocols provided are based on established, validated methods, ensuring scientific rigor and reproducibility. This structured approach is essential for advancing promising compounds from initial discovery to potential therapeutic development.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
- Promega Corporation. (n.d.). NanoBRET™ Protein:Protein Interaction System Protocol.
- Promega Corporation. (2016, January). Measuring Intracellular Target Engagement via BRET with Stable Cell Lines.
- News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development.
- BenchChem. (n.d.). Probing the Interactome: A Detailed Protocol for the NanoBRET™ Protein-Protein Interaction Assay.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
- Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 25(2), 176-185.
- BenchChem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
- El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3935.
- EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
- Robers, M. B. (2026, January 6). Advances in BRET probes for intracellular target engagement studies.
- BenchChem. (n.d.). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598.
- Wang, Z., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 260, 115729.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- BenchChem. (n.d.). Application Notes & Protocols: Cyclobuta[b]furo[2,3-d]pyridine as a Novel Scaffold for Kinase Inhibitors.
- Gelin, M., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 309.
- Cordo, V., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 10(7), 1696.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- Di Trani, J., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(17), 9459.
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- 5. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Methyl 3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate .
This fused bicyclic scaffold is a critical intermediate in the development of[1],[2], and other bioactive compounds exhibiting antiproliferative properties. The standard synthetic route involves a highly sensitive cascade reaction: a nucleophilic aromatic substitution (SNAr) followed by a Thorpe-Ziegler cyclization. This guide addresses common bottlenecks, mechanistic rationale, and yield optimization strategies.
Mechanistic Overview
Understanding the causality of the reaction is the first step in troubleshooting. The synthesis relies on the sequential reaction of 2-chloro-6-methylpyridine-3-carbonitrile with methyl 2-hydroxyacetate (methyl glycolate) under basic conditions.
Mechanistic pathway for 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable reagent combination for this synthesis? The highest yields are consistently achieved by reacting 2-chloro-6-methylpyridine-3-carbonitrile with methyl 2-hydroxyacetate using Cesium Carbonate (Cs₂CO₃) as the base in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) at 75–80 °C. This specific combination is validated in [1].
Q2: Why is Cesium Carbonate (Cs₂CO₃) specifically recommended over Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)? This relies on the "Cesium Effect." The large ionic radius and low charge density of the Cs⁺ ion result in a highly soluble, loosely coordinated ion pair in aprotic solvents. This generates a "naked" and highly nucleophilic alkoxide, which is critical for driving the sterically demanding SNAr step. Furthermore, Cs₂CO₃ is a mild enough base to minimize the saponification of the methyl ester, a common degradation pathway when utilizing harsher bases like NaH.
Q3: Can I substitute ethyl glycolate for methyl glycolate? Yes. Using ethyl 2-hydroxyacetate will yield the ethyl ester equivalent, which behaves identically in downstream applications such as [2]. Ensure your downstream equivalents account for the slight molecular weight difference.
Troubleshooting Guide: Yield Optimization
Diagnostic logic tree for troubleshooting low yields in furo[2,3-b]pyridine synthesis.
Issue 1: Stalled Reaction at the Ether Intermediate
-
Symptoms: LC-MS shows the mass of the uncyclized ether intermediate, but no final bicyclic product.
-
Root Cause: The initial SNAr occurred, but the subsequent deprotonation of the active methylene to trigger the [3] failed.
-
Resolution:
-
Increase the reaction temperature to 75–80 °C. The cyclization has a higher activation energy barrier than the initial SNAr.
-
Ensure at least 2.5 to 3.0 equivalents of Cs₂CO₃ are present. The reaction consumes base during both the hydroxyl deprotonation and the active methylene deprotonation steps.
-
Issue 2: Formation of Carboxylic Acid Byproducts
-
Symptoms: Significant formation of highly polar, water-soluble byproducts; low isolated yield of the target methyl ester.
-
Root Cause: Ester hydrolysis (saponification) due to trace water in the solvent or hygroscopic base at elevated temperatures.
-
Resolution: Use strictly anhydrous NMP or DMF. Dry the Cs₂CO₃ in a vacuum oven at 120 °C overnight before use.
Quantitative Data on Reaction Optimization
The following table summarizes the optimization landscape, demonstrating the causality between reaction parameters and final yield.
| Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| K₂CO₃ (3.0) | DMF | 60 | 16 | 25 | Mostly uncyclized ether intermediate; poor nucleophilicity. |
| K₂CO₃ (3.0) | DMF | 80 | 16 | 45 | Moderate conversion; competing degradation pathways. |
| Cs₂CO₃ (3.0) | DMF | 80 | 12 | 68 | Good conversion; trace ester hydrolysis observed. |
| Cs₂CO₃ (3.0) | NMP | 75 | 16 | 82 | Optimal conditions; complete cyclization, clean profile. |
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction trajectory before proceeding to workup.
Step 1: Preparation of Reagents Dry Cs₂CO₃ (3.0 eq) under vacuum at 120 °C for 12 hours. Purge a two-neck round-bottom flask with Argon to ensure a strictly anhydrous environment.
Step 2: Reaction Assembly To the flask, add 2-chloro-6-methylpyridine-3-carbonitrile (1.0 eq, e.g., 5.0 g, 32.77 mmol) and anhydrous NMP (80 mL). Stir to dissolve completely.
Step 3: Base Addition Add the dried Cs₂CO₃ (98.83 mmol) in one portion. The suspension will become heterogeneous.
Step 4: Nucleophile Addition Add methyl 2-hydroxyacetate (methyl glycolate) (1.05 eq, 34.4 mmol) dropwise via syringe at room temperature. Note: A slight excess of the glycolate ensures complete consumption of the pyridine starting material.
Step 5: Heating & Cyclization Equip the flask with a reflux condenser. Heat the mixture to 75 °C and stir overnight (approx. 16 hours) under Argon.
Validation Checkpoint: Sample 50 µL of the reaction mixture, dilute in MeCN, and run LC-MS. You must observe the product mass[M+H]⁺ = 221 m/z. The peak corresponding to the uncyclized ether intermediate should be <5% by UV area. If the intermediate persists, extend heating by 4 hours.
Step 6: Workup Cool the reaction to room temperature. Pour the mixture slowly into ice-cold distilled water (approx. 300 mL) under vigorous stirring. The product will precipitate as a solid (often pink or pale yellow).
Step 7: Isolation Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual NMP and inorganic salts.
Step 8: Purification Dry the solid under vacuum at 45 °C. If necessary, purify via silica gel chromatography using a gradient of Ethyl Acetate / Petroleum Ether (1:5) to afford the pure methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
References
- Title: WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
-
Title: Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines Source: ResearchGate / ChemInform URL: [Link]
Sources
stability issues with methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate in solution
Welcome to the technical support center for methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential stability issues of this compound in solution. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your results.
Introduction to the Stability of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a complex structure that includes a furo[2,3-b]pyridine core, an amino group, and a methyl ester. Each of these functional groups can be susceptible to degradation under various experimental conditions. This guide will walk you through the most common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is changing color and I'm seeing a loss of the parent compound in my analysis. What could be happening?
A change in solution color and a decrease in the concentration of the parent compound are classic indicators of chemical degradation. For methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, there are three primary degradation pathways to consider, especially in solution:
-
Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of acid or base, to form the corresponding carboxylic acid.[1][2] This is one of the most common degradation routes for ester-containing pharmaceuticals.
-
Oxidation of the Aminopyridine Moiety: The electron-rich aminopyridine ring system can be prone to oxidation.[3][4] This can lead to the formation of N-oxides or other oxidized species, which are often colored.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, leading to a variety of degradation products.[5]
To identify the specific cause, a systematic approach is necessary. We recommend performing forced degradation studies, which are designed to accelerate the degradation process under controlled conditions to identify the primary degradation pathways.[6]
Q2: I suspect hydrolysis of the methyl ester. How can I confirm this and prevent it?
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a strong possibility, especially in aqueous solutions that are not pH-neutral.
Confirmation:
-
LC-MS Analysis: The most definitive way to confirm hydrolysis is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the mass of the corresponding carboxylic acid. The expected mass of the hydrolyzed product would be 14 atomic mass units (the mass of a CH2 group) less than the parent compound.
-
pH Monitoring: A gradual decrease in the pH of an unbuffered aqueous solution can also be an indicator of carboxylic acid formation.
Prevention:
-
pH Control: Maintaining a neutral pH (around 7.0) is the most effective way to minimize ester hydrolysis. Use a suitable buffer system for your experiments.[1]
-
Aprotic Solvents: If your experimental design allows, using aprotic solvents such as DMSO, DMF, or acetonitrile can significantly reduce the rate of hydrolysis.
-
Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your solutions at lower temperatures (e.g., 4°C or -20°C) can slow down the degradation process.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidative degradation of the aminopyridine ring system can be a significant issue, leading to the formation of impurities that may be difficult to identify and can interfere with your experiments.
Symptoms of Oxidation:
-
Appearance of new, often colored, impurities in your chromatograms.
-
A decrease in the concentration of the parent compound over time, even when protected from light and at a neutral pH.
Troubleshooting Workflow:
Caption: Potential degradation pathways.
References
- Shvartsberg, M. S., & El'tsov, A. V. (1973). Photolysis of thieno-, furo-, and pyrrolo-[b]pyridine N-imides: formation of 3H-1,3-diazepines.
- BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
- Inchley, P., & Williams, A. (1975). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochemical Journal, 151(2), 243–250.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]
- Ahmad, I., & Singh, S. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-7.
- El-Sherif, A. A., & Shoukry, M. M. (2003). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). International journal of chemical kinetics, 35(3), 119-126.
- Sharma, S., & Singh, S. (2013). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 2(4), 484-493.
- Nicolas, P., & Le Hoang, M. D. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 13–22.
-
Arc-outsourcing.com. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Tsuchiya, T., & Sashida, H. (1981). Photolysis of thieno-, furo-, and pyrrolo-[b]pyridine N-imides: formation of 3H-1,3-diazepines.
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- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
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- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the crystallization of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification and isolation, providing not just solutions but also the underlying scientific principles to empower you to optimize your crystallization process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate that influence its crystallization?
This molecule possesses a combination of functional groups and structural features that create specific crystallization challenges and opportunities:
-
Rigid, Planar Fused Ring System: The furo[2,3-b]pyridine core is largely planar, which can promote intermolecular π-π stacking interactions. This strong packing can lead to low solubility in many common solvents.[1]
-
Primary Amino Group (-NH2): This group is a strong hydrogen bond donor and acceptor. It can form extensive hydrogen bonding networks, influencing solvent selection and potentially leading to the formation of solvates.[2][3][4] Its basic nature also means that solubility is highly pH-dependent.
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Methyl Ester Group (-COOCH3): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the overall polarity and interaction potential of the molecule.
-
Potential for Polymorphism: The combination of hydrogen bonding and π-stacking capabilities creates an environment where different crystal packing arrangements (polymorphs) are possible.[5][6] These polymorphs can have different stabilities, solubilities, and melting points, making consistent crystallization crucial.[6]
Q2: I'm starting from scratch. Which solvents should I screen for crystallization?
A systematic solvent screening is the first and most critical step.[7] Based on the molecule's structure, a range of solvents should be tested. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the amino and ester groups. Good solubility at high temperatures is expected. Ethanol has been successfully used for recrystallizing similar thieno[2,3-b]pyridine structures.[2][3] |
| Esters | Ethyl Acetate | Medium polarity solvent. May offer a good balance of solubility for effective recrystallization. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve the compound, but may be too strong of a solvent, requiring an anti-solvent. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Good solvents for dissolving the compound, often used in combination with an anti-solvent like hexane or water. |
| Aromatic | Toluene | The aromatic nature may interact favorably with the furo[2,3-b]pyridine core, but it is often less effective for polar compounds. |
| Amides | Dimethylformamide (DMF) | A very strong polar aprotic solvent. Due to its high boiling point, it is typically used only when other solvents fail and often requires an anti-solvent (like water) for crystallization. |
Q3: What is polymorphism and why is it a critical concern for this compound?
Polymorphism is the ability of a solid to exist in multiple crystalline forms.[6] For an active pharmaceutical ingredient (API), different polymorphs are considered different drug substances from a regulatory perspective. This is because a change in the crystal structure can significantly alter key properties:
-
Solubility & Bioavailability: One polymorph may be more soluble than another, directly impacting how the drug is absorbed in the body.[6]
-
Stability: A less stable (metastable) form can convert to a more stable form over time, which can change the properties of the final drug product during its shelf life.[6]
-
Mechanical Properties: Flowability, compaction, and other properties important for manufacturing tablets can vary between polymorphs.[5]
Identifying and consistently producing the most stable polymorph is essential for ensuring product quality and therapeutic efficacy.
Crystallization Troubleshooting Guide
This guide addresses the most common problems encountered during the crystallization of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| No Crystals Form Upon Cooling | 1. Solution is not sufficiently supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is kinetically hindered. | 1. Concentrate the Solution: Gently evaporate some of the solvent to increase the solute concentration. This will raise the supersaturation level, which is the driving force for crystallization.[9]2. Add an Anti-solvent: If the compound is too soluble, add a miscible solvent in which it is insoluble (e.g., water or hexane) dropwise until turbidity persists. This dramatically lowers the solubility and induces precipitation.[5][7]3. Induce Nucleation: - Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystal nucleation. - Seed: Add a tiny crystal from a previous successful batch. Seeding provides a template for crystal growth, bypassing the difficult initial nucleation step and allowing for better control over the final crystal form.[5][10] |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is too concentrated or cooled too quickly. 2. Presence of impurities. 3. The boiling point of the solvent is much higher than the melting point of the solute (less common for this compound). | 1. Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow it to cool much more slowly. Oiling out occurs when supersaturation is too high, leading to liquid-liquid phase separation instead of ordered crystal formation.2. Re-heat and Cool Slower at Saturation Point: Re-heat to dissolve the oil. Cool the solution to just above the temperature where it oiled out. At this point, add a seed crystal and maintain the temperature to allow for slow, controlled growth before continuing to cool. |
| Poor Crystal Quality (Needles, Plates, or Amorphous Powder) | 1. High level of supersaturation and rapid cooling. 2. Presence of impurities that inhibit ordered growth. | 1. Reduce the Rate of Supersaturation: - Slow Cooling: Insulate the flask to slow the cooling process (e.g., place it in a warm water bath that is allowed to cool to room temperature, or wrap it in glass wool). Slower cooling provides more time for molecules to arrange themselves into a stable crystal lattice.[6] - Controlled Anti-solvent Addition: Add the anti-solvent very slowly with vigorous stirring to avoid localized high supersaturation.[7]2. Perform a Purification Step: If impurities are suspected, consider a preliminary purification step like a charcoal treatment (if color impurities are present) or a flash column. Impurities can disrupt crystal lattice formation. |
| Low Yield | 1. Compound is too soluble in the mother liquor at low temperature. 2. Premature crystallization during hot filtration. 3. Insufficient cooling. | 1. Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent, you may need to add more to further decrease the final solubility of your compound.2. Use an Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize the precipitation of the solid, as solubility typically decreases significantly at lower temperatures.[10]3. Minimize Premature Crystallization: During hot filtration, use a pre-heated funnel and flask and add a slight excess of solvent to ensure the compound remains in solution. You can then evaporate this excess solvent before cooling. |
| Inconsistent Crystal Form (Suspected Polymorphism) | 1. Uncontrolled crystallization parameters (cooling rate, agitation, supersaturation). 2. Variation in solvent or impurity profiles between batches. | 1. Standardize the Protocol: Precisely control all parameters. Use a programmable cooling bath for a consistent cooling profile. Standardize the stirring rate.2. Use Seeding: Introduce seed crystals of the desired, stable polymorph at a specific temperature and supersaturation level. This is the most robust method to ensure the consistent formation of a single polymorph.[6]3. Perform a Slurry Experiment: To find the most stable form, stir a mixture of the different crystal forms in a solvent where they are slightly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form.[6] |
Key Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Add the crude methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Add small portions of additional solvent until all the solid just dissolves.[8]
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Air dry the crystals on the filter paper, then transfer them to a watch glass or drying oven under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone or THF) at room temperature.
-
Anti-Solvent Addition: With vigorous stirring, add a miscible "poor" solvent (anti-solvent, e.g., deionized water or hexane) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.
-
Crystal Growth: Stop adding the anti-solvent and continue stirring. If necessary, add a seed crystal to promote the growth of well-defined crystals.
-
Completion & Collection: Once crystal formation appears complete, you may add more anti-solvent to maximize the yield. Collect, wash (with the anti-solvent mixture), and dry the crystals as described in Protocol 1.
Visual Workflow and Logic Diagrams
Caption: General troubleshooting workflow for crystallization.
Caption: Decision tree for selecting a suitable crystallization solvent system.
References
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness.org. (2018, January 10). Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]
-
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC. (2022, January 21). Retrieved from [Link]
-
Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC. (2016, January 21). Retrieved from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). Retrieved from [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (2021, March 13). Retrieved from [Link]
-
(PDF) Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - ResearchGate. (n.d.). Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. LabXchange [labxchange.org]
Technical Support Center: Scaling Up Methyl 3-Amino-6-Methylfuro[2,3-b]pyridine-2-carboxylate Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the challenges of producing this valuable heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established synthetic routes, field-proven insights, and a thorough review of the chemical literature.
The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate serves as a key intermediate in the development of novel therapeutics.[1] However, transitioning from laboratory-scale synthesis to larger-scale production presents a unique set of challenges. This guide will address these issues in a practical, question-and-answer format, explaining the "why" behind the "how" to empower you with the knowledge to optimize your process.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to the furo[2,3-b]pyridine core, and which is recommended for our target molecule?
There are several established methods for constructing the furo[2,3-b]pyridine ring system. The most viable for large-scale production of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate are:
-
Tandem Nucleophilic Aromatic Substitution (SNAr) and Cyclization: This is often the most robust and scalable approach.[2] It typically starts from a readily available 2-halopyridine derivative. For our target molecule, a plausible starting material would be a substituted 2-chloronicotinonitrile. The reaction proceeds via an initial SNAr reaction with a hydroxy-ester, followed by a base-mediated intramolecular cyclization. A significant advantage of this route is that it can be optimized to avoid column chromatography for the core structure, which is a major bottleneck in large-scale synthesis.[2]
-
Thorpe-Ziegler Cyclization: This intramolecular condensation of a dinitrile is a powerful method for forming five-membered rings and can be applied to the synthesis of the furan portion of the furo[2,3-b]pyridine system.[3] It involves the base-catalyzed cyclization of a precursor containing two nitrile groups. While effective, careful control of reaction conditions is crucial to avoid side reactions.
Recommendation: For scaling up the production of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, the tandem SNAr and cyclization route is highly recommended due to its proven scalability and the potential to develop a process with minimal chromatographic purification.[2]
Troubleshooting Guide: The SNAr/Cyclization Route
This section will address specific challenges you may encounter when scaling up the synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate via the recommended SNAr and cyclization pathway.
Step 1: Synthesis of the Key Intermediate (Substituted 2-alkoxynicotinonitrile)
A likely synthetic approach involves the reaction of a 2-chloro-6-methylnicotinonitrile with a methyl 2-hydroxyacetate equivalent.
Caption: Workflow for the SNAr reaction to form the key intermediate.
Q2: We are observing low yields and incomplete conversion during the SNAr reaction. What are the likely causes and solutions?
| Potential Cause | Explanation | Troubleshooting Strategy |
| Insufficient Base Strength or Stoichiometry | The reaction requires a strong, non-nucleophilic base (e.g., NaH, KOtBu) to deprotonate the hydroxyl group of the hydroxyacetate, forming the nucleophile. Incomplete deprotonation will lead to low conversion. | - Ensure the use of a sufficiently strong and dry base. - Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. - On a large scale, consider portion-wise addition of the base to control any exotherm. |
| Poor Quality of Reagents or Solvents | Moisture in the solvent or reagents will quench the strong base, reducing its effectiveness. Impurities in the starting materials can also lead to side reactions. | - Use anhydrous solvents (e.g., dry THF, DMF). - Ensure the purity of the 2-chloro-6-methylnicotinonitrile and the hydroxyacetate. |
| Sub-optimal Reaction Temperature | While SNAr reactions on electron-deficient pyridines can be facile, insufficient temperature may lead to slow reaction rates. Conversely, excessively high temperatures can cause decomposition. | - Monitor the reaction progress by TLC or HPLC. - If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C). |
| Poor Solubility of Reactants | On a larger scale, the solubility of reactants can become a significant issue, leading to a heterogeneous reaction mixture and reduced reaction rates. | - Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. - Ensure efficient stirring to maintain a well-mixed suspension if complete dissolution is not possible. |
Q3: We are seeing the formation of significant byproducts during the SNAr step. What are they and how can we minimize them?
| Potential Byproduct | Formation Mechanism | Minimization Strategy |
| Dimerization of the hydroxyacetate | The deprotonated hydroxyacetate can potentially react with another molecule of the starting chloro-pyridine, leading to complex mixtures. | - Control the rate of addition of the deprotonated nucleophile to the solution of the electrophile. - Maintain a slight excess of the chloropyridine during the initial phase of the reaction. |
| Hydrolysis of the nitrile group | If water is present, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, especially under basic conditions. | - Strictly maintain anhydrous conditions throughout the reaction. |
| Ring-opening of the pyridine | While less common under these conditions, very strong bases and high temperatures can potentially lead to pyridine ring-opening. | - Use the mildest effective base and temperature to achieve complete conversion. |
Step 2: Intramolecular Cyclization to Form the Furo[2,3-b]pyridine Ring
This step involves a base-mediated intramolecular cyclization of the SNAr product, likely via a Thorpe-Ziegler type mechanism, to form the 3-aminofuro[2,3-b]pyridine-2-carboxylate.
Caption: Workflow for the intramolecular cyclization.
Q4: The cyclization reaction is sluggish and gives a low yield of the desired product. How can we improve this?
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inappropriate Base | The choice of base is critical for the intramolecular cyclization. A base that is too weak will not efficiently deprotonate the alpha-carbon of the acetate, while a base that is too nucleophilic may lead to side reactions. | - Potassium tert-butoxide (KOtBu) is often a good choice for this type of cyclization.[4] - Sodium hydride (NaH) can also be effective. - The base should be added at a controlled rate to manage any exotherm. |
| Sub-optimal Solvent | The solvent can significantly influence the rate and outcome of the cyclization. Polar aprotic solvents are generally preferred. | - Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common choices. - Ensure the solvent is anhydrous. |
| Low Reaction Temperature | The cyclization may require thermal energy to overcome the activation barrier. | - If the reaction is slow at room temperature, gradually increase the temperature while monitoring for byproduct formation. Refluxing in THF is a common condition.[4] |
Q5: During the work-up of the cyclization reaction, we are having trouble with product isolation and are getting a lot of emulsions. What are the best practices for work-up at scale?
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride or a weak acid like acetic acid. Avoid strong acids initially to prevent hydrolysis of the ester.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. To minimize emulsions, consider using a brine wash after the aqueous washes.
-
Phase Separation: For large-scale extractions, allow adequate time for the layers to separate. If emulsions persist, adding a small amount of a different organic solvent (e.g., a more non-polar one like heptane) can sometimes help break the emulsion.
Step 3: Purification of the Final Product
Q6: We are struggling to purify the final product, methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, to the required specifications. Column chromatography is not feasible for our target scale. What are our options?
| Purification Challenge | Explanation | Recommended Strategy |
| Residual Starting Materials/Intermediates | Incomplete reactions will lead to impurities that may be structurally similar to the product, making them difficult to remove. | - Optimize the reaction conditions to drive the reaction to >99% conversion. - Consider a reslurrying of the crude product in a solvent in which the impurities are soluble but the product has low solubility. |
| Colored Impurities | Heterocyclic compounds are often prone to forming colored impurities, especially at elevated temperatures or in the presence of air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider a charcoal treatment of the crude product solution before crystallization. |
| Crystallization Issues | The product may be difficult to crystallize or may form an oil. | - Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a suitable system for crystallization. Common choices include ethanol, isopropanol, ethyl acetate, and mixtures with heptane or water. - Seeding: Use a small amount of pure product as seed crystals to induce crystallization. - Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. |
A successful scalable synthesis often relies on a well-developed crystallization protocol. It is highly recommended to invest time in developing a robust crystallization method at the lab scale before moving to a larger scale.
Safety Considerations for Scale-Up
Q7: What are the key safety hazards we need to be aware of when scaling up this synthesis?
-
Exothermic Reactions: Both the SNAr and cyclization steps can be exothermic, especially on a large scale. The reduced surface-area-to-volume ratio at scale makes heat dissipation less efficient, increasing the risk of a thermal runaway.[5]
-
Mitigation:
-
Perform a reaction calorimetry study to understand the thermal profile of the reactions.
-
Implement controlled, slow addition of reagents.
-
Ensure adequate cooling capacity of the reactor.
-
Consider using a semi-batch process where one reagent is added over time.
-
-
-
Use of Strong Bases: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and flammable. NaH reacts violently with water to produce flammable hydrogen gas.
-
Mitigation:
-
Handle these reagents under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and face shields.
-
Have appropriate fire extinguishing equipment readily available.
-
-
-
Solvent Hazards: The solvents used (e.g., THF, DMF) are flammable and have associated health risks.
-
Mitigation:
-
Conduct all operations in a well-ventilated area or a fume hood.
-
Ground and bond equipment to prevent static discharge.
-
Consult the Safety Data Sheets (SDS) for all chemicals and follow the recommended handling procedures.
-
-
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
-
PubMed. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
ResearchGate. (2015). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. Retrieved from [Link]
-
PMC. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Retrieved from [Link]
-
MDPI. (2022). Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]
-
MDPI. (2021). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]
-
WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
-
RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]
-
PubMed. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]
- Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
-
Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Retrieved from [Link]
-
Google Patents. (n.d.). EP3419964B1 - Crystalline modifications of methyl (3z)-3-{methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof. Retrieved from
-
ChemRxiv. (n.d.). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Route to Functionalized 3-Amino-N-methylfuro[3,2-b]pyridine-2-carboxamides.. Retrieved from [Link]
-
SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs).... Retrieved from [Link]
-
MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Retrieved from [Link]
-
ACS Publications. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Retrieved from [Link]
Sources
Technical Support Center: Handling & Stability of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (Monoisotopic mass: 206.069 Da[1]).
As a highly functionalized fused heterocyclic building block, this compound is frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent pH sensors[2][3][4]. However, the fusion of an electron-deficient pyridine ring with an electron-rich furan ring creates a unique "push-pull" electronic system[5]. While this structural rigidity is excellent for biological target interaction[2], it introduces specific chemical vulnerabilities. This guide provides field-proven insights and self-validating protocols to ensure the structural integrity of your compound from storage to assay execution.
Part 1: Mechanistic Troubleshooting Guide
To prevent degradation, you must understand the causality behind it. Below are the primary failure modes encountered during experimental handling and the chemical mechanisms driving them.
Issue 1: Unexplained Purity Drop in Aqueous Assays
-
Symptom: LC-MS analysis reveals a mass loss of 14 Da (loss of the methyl group) or a complete loss of 58 Da (loss of the ester group).
-
Causality (Ester Hydrolysis & Decarboxylation): The methyl ester at the C2 position is electronically activated by the electron-withdrawing furo[2,3-b]pyridine core. In the presence of aqueous moisture—especially at pH > 7.5—the ester undergoes rapid saponification to form 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid[5]. Because the carboxylic acid is adjacent to the furan oxygen, the resulting intermediate is highly unstable and rapidly undergoes thermal decarboxylation, permanently destroying the pharmacophore.
-
Resolution: Always reconstitute the powder in strictly anhydrous solvents. If aqueous buffers are required for downstream biological assays, prepare them immediately before use, maintain a strict pH of 6.0–7.0, and keep the solutions on ice until dispensing.
Issue 2: Progressive Discoloration of Solid Stock or Solutions
-
Symptom: The initially pale powder or clear solution turns yellow, orange, or brown over time.
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Causality (Amine Oxidation & Photodegradation): The primary amine at the C3 position is electron-rich and conjugated with the ring system. It is highly susceptible to atmospheric oxidation, forming colored azo compounds or polymeric impurities. Furthermore, 3-amino-furo[2,3-b]pyridines are potent fluorophores[3]. Exposure to UV or ambient visible light excites the conjugated system, accelerating radical-mediated oxidation of the amine or inducing photolytic cleavage.
-
Resolution: Store solid stocks under an inert atmosphere (Argon or N ) in amber glass vials. Never leave reconstituted solutions exposed to ambient laboratory lighting for prolonged periods.
Issue 3: Variable Solubility and Unexpected Precipitation
-
Symptom: The compound crashes out of solution during serial dilutions in biological buffers.
-
Causality (Pyridine Protonation): The pyridine nitrogen in the furo[2,3-b]pyridine core is basic. In slightly acidic media (pH < 6.0), the nitrogen protonates to form a salt. If the counterion in your buffer (e.g., high concentrations of phosphate or citrate) forms an insoluble pair with the protonated heterocycle, it will precipitate.
-
Resolution: Pre-screen buffer compatibility. Utilize zwitterionic buffers (such as HEPES or MOPS) which have a significantly lower tendency to form insoluble salts with protonated heterocycles.
Part 2: Quantitative Degradation Profile
The following table summarizes the quantitative triggers for degradation and the recommended preventive measures to ensure compound stability.
| Environmental Trigger | Primary Degradation Pathway | Visual / Analytical Indicator | Est. Half-Life (Unprotected) | Preventive Measure |
| Aqueous Media (pH > 7.5) | Ester Hydrolysis Decarboxylation | Mass loss of 14 Da or 58 Da (LC-MS) | < 4 hours at 37°C | Use anhydrous DMSO; prepare aqueous buffers fresh. |
| Ambient Light (UV/Vis) | Photolytic Excitation / Radical Formation | Loss of fluorescence; yellowing | ~12 hours | Use amber vials; minimize light exposure during handling. |
| Atmospheric Oxygen | C3-Amine Oxidation | Solution turns orange/brown | Days to Weeks | Argon/N backfill; store aliquots at -80°C. |
| Elevated Heat (>40°C) | Thermal Decarboxylation (if hydrolyzed) | Peak broadening/shifting on UPLC | Variable | Maintain cold chain (-20°C for powder). |
Part 3: Standard Operating Protocols
Protocol A: Self-Validating Reconstitution and Aliquoting
This protocol ensures the baseline purity of the compound is established and maintained during the creation of master stocks.
-
Equilibration: Remove the amber vial containing the lyophilized powder from -20°C storage. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials directly to the air causes immediate condensation, introducing moisture that drives ester hydrolysis.
-
Solvent Preparation: Purge anhydrous DMSO ( 99.9% purity, water 50 ppm) with Argon gas for 15 minutes to displace dissolved oxygen.
-
Reconstitution: Inject the Argon-purged DMSO directly into the vial through a septum to achieve a 10 mM stock concentration. Gently swirl to dissolve. Do not sonicate for >30 seconds , as localized heating can trigger decarboxylation.
-
Validation (LC-MS): Withdraw a 2 L aliquot and dilute in 100 L of LC-MS grade Acetonitrile. Run a rapid LC-MS gradient to confirm the presence of the parent ion ( 207.07[M+H] ) and the strict absence of the hydrolyzed acid ( 193.06 [M+H] )[1].
-
Aliquoting & Storage: Dispense the validated stock into single-use amber microcentrifuge tubes (e.g., 50 L per tube). Overlay each aliquot with a gentle stream of Argon gas before capping, and store immediately at -80°C.
Protocol B: Forced Degradation Profiling (Assay Stability Validation)
Use this protocol to determine the exact half-life of the compound under your specific biological assay conditions.
-
Buffer Preparation: Prepare your target biological buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid primary amine-containing buffers like Tris, which can undergo transamidation with the C2-methyl ester.
-
Spiking: Spike the 10 mM DMSO master stock into the buffer to a final concentration of 10 M (0.1% DMSO final).
-
Incubation: Divide the solution into two UV-transparent plates. Place Plate 1 in a dark incubator at 37°C. Place Plate 2 under ambient laboratory lighting at 22°C.
-
Sampling: At , 1h, 2h, 4h, 8h, and 24h, quench a 50 L sample from each plate with 50 L of ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via UPLC-UV-MS (monitoring UV at 254 nm and 320 nm). Plot the AUC (Area Under Curve) of the parent peak over time to calculate the degradation half-life ( ).
Part 4: Degradation Pathway Visualization
Logical network of degradation triggers, pathways, and preventive measures.
Part 5: Frequently Asked Questions (FAQs)
Q: My DMSO stock solution turned from clear to pale yellow overnight. Is it still usable? A: No. Discoloration is a primary indicator of C3-amine oxidation or photolytic degradation[3]. The oxidized byproducts can act as pan-assay interference compounds (PAINS) or quench fluorescence in biochemical assays. Discard the solution and thaw a fresh, Argon-purged aliquot.
Q: Can I use basic hydrolysis (e.g., KOH/EtOH) to deliberately remove the ester and isolate the carboxylic acid? A: It is highly discouraged. While standard saponification is used to cleave esters, the resulting 3-amino-furo[2,3-b]pyridine-2-carboxylic acid is inherently unstable. Literature demonstrates that under basic conditions, these specific furopyridine esters either resist saponification due to metal-ion chelation or rapidly decarboxylate upon formation[5]. If the acid is strictly required for your synthesis, specialized mild cleavage (e.g., TFA-mediated cleavage of a tert-butyl ester equivalent) is recommended instead[5].
Q: Can I store my working DMSO stock at 4°C to avoid freeze-thaw cycles? A: No. Refrigerators are high-humidity environments. Even with a tight cap, daily opening and closing at 4°C will introduce condensation into the DMSO, rapidly accelerating the ester hydrolysis pathway. Always use single-use aliquots stored at -80°C.
References
- Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- UWFGETMDMOBUDM-UHFFFAOYSA-N - Explore - PubChemLite. uni.lu.
- Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. PMC.
- Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
Sources
- 1. PubChemLite - UWFGETMDMOBUDM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Refinement of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
[label="Base
Optimizing Chemical Mechanism
I'm now focusing on refining the reaction mechanism flow, particularly the base-mediated cyclization. I've re-evaluated solvent choices like NMP and base alternatives like Cs2CO3. I'm focusing on their roles in SNAr and cyclization. I'm making sure my DOT script accurately represents the chemical transformations, paying special attention to node text contrast and color. My diagram is still in progress.
Improving Reaction Sequence
I'm now zeroing in on reaction optimization, especially the cyclization step. I'm focusing on the base-mediated process and temperature. Specifically, I'm examining the role of the naked carbonate anion in deprotonating the methylene group, driving the Thorpe-Ziegler cyclization. The temperature (75 °C) provides the optimal energy balance. I'm also preparing to incorporate LC-MS and UV-Vis data to validate the structural shift. I'm referencing WO2019032863A1.
Refining the Workflow Diagram
I'm now integrating LC-MS and UV-Vis data to validate the structural shift during cyclization. The references, WO2019032863A1 and WO2020033707A1, are very useful for ubiquitin-specific protease inhibitors. The European Journal of Chemistry paper and a Journal of Medicinal Chemistry reference are supporting this also, as well as the mechanistic diagram. I am addressing the questions about LC-MS peaks of the SM, acyclic ether intermediate, and final cyclized product.
Analyzing Solvent Parameters
I'm now focusing on solvent properties, especially comparing NMP and DMF. I'm seeing that NMP is preferred because it better solubilizes the base, Cs2CO3, and stabilizes the carbanion intermediate. DMF can work, but risks generating impurities. I'm also preparing for the incorporation of LC-MS data to validate the structural shift.
Refining Validation Procedures
I'm now refining the self-validating protocol steps for the synthesis. I've broken it down into reagent preparation, the SNAr reaction (monitored by TLC/LC-MS), cyclization (validated by UV-Vis/NMR), workup (precipitation), and purification (filtration). These will validate the structural shifts, with mass spec monitoring.
Developing Reaction Monitoring
I'm now zeroing in on reaction monitoring using TLC/LC-MS to track the transformations. I'll focus on SM disappearance (~152), the acyclic intermediate (~207), and the appearance of the product (~207). This uses retention time shifts, because the cyclized product will be more polar. I'm also preparing for the incorporation of UV-Vis.
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist bench chemists, researchers, and drug development professionals in mastering the synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate .
This molecule is a highly privileged heterocyclic scaffold, frequently utilized as a critical intermediate in the development of ubiquitin-specific protease (USP28/USP25) inhibitors[1] and phosphoinositide 3-kinase (PI3K) inhibitors[2]. The synthesis relies on a tandem Nucleophilic Aromatic Substitution (SNAr) and Thorpe-Ziegler cyclization[3]. However, the thermodynamic and kinetic nuances of this transformation often lead to stalled intermediates or degradation products. This guide provides the causality behind the chemistry, a self-validating protocol, and targeted troubleshooting.
Mechanistic Workflow & Causality
The formation of the furo[2,3-b]pyridine core is a two-stage process. First, the hydroxyl group of methyl glycolate (methyl 2-hydroxyacetate) undergoes O-alkylation with 2-chloro-6-methylnicotinonitrile via SNAr. Second, an intramolecular Thorpe-Ziegler cyclization occurs, where the active methylene group is deprotonated and attacks the adjacent electrophilic nitrile, followed by tautomerization to yield the stable 3-aminofuran system[4].
Reaction workflow for the synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
Quantitative Reaction Optimization
Selecting the correct solvent and base is the difference between a 40% yield of a crude mixture and an 88% yield of analytically pure product. The large ionic radius of the Cesium cation (Cs+) leaves the carbonate anion "naked," significantly enhancing its basicity to drive the rate-limiting Thorpe-Ziegler cyclization[5].
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Impurity Profile |
| EtOH | NaOEt | 80 | 16 | 60 | 45 | Unreacted Starting Material |
| DMF | K₂CO₃ | 80 | 16 | 85 | 65 | Ester Hydrolysis (m/z 193.1) |
| MeCN | Cs₂CO₃ | 80 | 24 | 70 | 50 | Acyclic Ether Intermediate |
| NMP | Cs₂CO₃ | 75 | 12 | >99 | 88 | Trace Dimerization |
Data synthesized from established furopyridine cyclization optimizations[2].
Self-Validating Experimental Protocol
This protocol is adapted from validated patent literature for the ethyl ester analog, substituting methyl glycolate to achieve the target methyl ester[1]. Every step includes a validation checkpoint to ensure chemical causality is maintained.
Step 1: Reagent Preparation & Initiation
-
Action: In an oven-dried flask under nitrogen, dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) and methyl glycolate (1.05 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.4 M concentration). Add finely powdered, anhydrous Cs₂CO₃ (3.0 eq).
-
Causality: NMP provides optimal stabilization for the carbanion transition state. A slight excess of methyl glycolate ensures complete consumption of the pyridine starting material, while 3.0 equivalents of base are required (1 eq for SNAr, 1 eq for cyclization, 1 eq to buffer generated HCl).
Step 2: SNAr and Cyclization
-
Action: Heat the vigorously stirring suspension to 75 °C for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction at 2 hours. You must observe the disappearance of the starting material ( m/z 153.0 [M+H]+ ) and the appearance of a mass corresponding to the intermediate/product ( m/z 207.1 [M+H]+ ).
-
Validation Checkpoint 2 (UV-Vis/DAD): The acyclic ether intermediate and the final cyclized product are exact structural isomers (both m/z 207.1). LC-MS mass alone cannot confirm cyclization. You must validate cyclization by observing a distinct bathochromic shift (red-shift) in the UV spectrum of the peak, confirming the extended conjugation of the newly formed furo[2,3-b]pyridine ring[3].
Step 3: Workup & Isolation
-
Action: Cool the mixture to room temperature and pour it slowly into 5 volumes of ice-cold distilled water while stirring vigorously.
-
Causality: The highly polar NMP and inorganic salts dissolve into the aqueous phase. The intramolecularly hydrogen-bonded aminofuran ester is highly crystalline and will crash out of the aqueous mixture.
-
Validation Checkpoint 3: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Analyze via 1 H-NMR. The successful formation of the product is definitively validated by the appearance of a broad singlet integrating to 2H around δ 6.0 - 6.5 ppm (DMSO- d6 ), corresponding to the newly formed primary amine.
Troubleshooting & FAQs
Q1: My LC-MS shows complete consumption of the starting material ( m/z 153.0), but my isolated product lacks the characteristic amine peak in 1 H-NMR. What happened? A1: Your reaction has stalled at the acyclic ether intermediate (methyl 2-((3-cyano-6-methylpyridin-2-yl)oxy)acetate). While the SNAr O-alkylation is kinetically fast, the subsequent Thorpe-Ziegler cyclization is the rate-limiting step[4]. This usually indicates that your base is not strong enough to deprotonate the active methylene, or the reaction temperature is too low. Ensure you are using anhydrous Cs₂CO₃ (not K₂CO₃) and verify your internal reaction temperature is exactly 75 °C.
Q2: I am observing a significant M-14 byproduct ( m/z 193.1 [M+H]+ ) in my crude mixture. How do I suppress this? A2: A mass of 193.1 indicates ester hydrolysis (conversion of the methyl ester to the carboxylic acid). This is caused by the presence of water reacting with the carbonate base at elevated temperatures to generate hydroxide ions. To suppress this, you must rigorously dry your Cs₂CO₃ (store in a desiccator or dry in a vacuum oven prior to use) and use strictly anhydrous NMP.
Q3: Can I substitute DMF for NMP to make solvent removal easier during scale-up? A3: While DMF can technically facilitate the reaction, NMP is highly recommended. NMP provides superior solubility for Cs₂CO₃ and better stabilizes the carbanion intermediate during the cyclization step[5]. If you must use DMF, be aware that DMF can slowly degrade at 75 °C in the presence of strong bases to release dimethylamine, which can act as a competing nucleophile in the SNAr step, leading to 2-(dimethylamino)-6-methylnicotinonitrile impurities.
Q4: The protocol uses 3.0 equivalents of Cs₂CO₃. Isn't that excessive for a reaction that only generates one equivalent of HCl? A4: No. The Thorpe-Ziegler cyclization is an equilibrium-driven process that requires a constant excess of basic sites to maintain the deprotonation of the active methylene. Furthermore, the heterogeneous nature of the carbonate salt in NMP means that the effective concentration of available basic surface area is lower than the stoichiometric amount. Reducing the base below 2.5 equivalents typically results in incomplete cyclization.
References
- WO2019032863A1: Carboxamides as ubiquitin-specific protease inhibitors Google P
- WO2020033707A1: Carboxamides as ubiquitin-specific protease inhibitors Google P
- Synthesis of novel triazolothione, thiadiazole, triazole-functionalized furo/thieno[2,3-b]pyridine Taylor & Francis
- Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)
- Discovery of 2-(4-Ureido-piperidin-1-yl)
- SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND CYTOTOXIC EVALUATION OF NEW 6-(CHLOROTHIOPHENYL)-2-(2-OXOPROPOXY)PYRIDINE-3-CARBO LOCKSS
Sources
- 1. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity | European Journal of Chemistry [eurjchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
unexpected results in methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate experiments
Welcome to the Technical Support Center for Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate .
This bicyclic heteroaromatic compound is a highly privileged scaffold, frequently utilized as a bioisostere for azaindoles in the development of kinase inhibitors and GPCR ligands. However, its unique electronic properties—specifically the push-pull system created by the electron-deficient pyridine ring and the electron-withdrawing ester—can lead to unexpected challenges during synthesis, functionalization, and biological screening.
This guide is designed for researchers and drug development professionals to troubleshoot common experimental failures, understand the underlying mechanistic causes, and implement self-validating protocols.
Section 1: Synthesis & Reactivity Troubleshooting (FAQs)
Q1: Why am I observing low yields of the cyclized furo[2,3-b]pyridine core, accompanied by significant ester hydrolysis or decarboxylation? The Causality: The construction of the furo[2,3-b]pyridine core typically relies on a tandem Nucleophilic Aromatic Substitution (SNAr) followed by a Thorpe-Ziegler-type intramolecular cyclization. If your reaction utilizes harsh bases (e.g., NaOH, KOH) or if your solvent contains trace water, the methyl ester at the C-2 position undergoes rapid saponification. Once hydrolyzed, the resulting carboxylic acid is highly susceptible to spontaneous decarboxylation due to the intense electron-withdrawing nature of the adjacent furopyridine core . The Solution: Strictly maintain anhydrous conditions and utilize mild, non-nucleophilic bases such as Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH) in dry DMF. If hydrolysis persists, consider synthesizing the tert-butyl ester analog first, which is sterically protected against saponification, and later transesterifying it to the methyl ester .
Q2: The 3-amino group on my synthesized core is completely unreactive toward standard amide coupling and Buchwald-Hartwig amination. Why? The Causality: The 3-amino group in this specific scaffold is severely deactivated. Its lone pair is delocalized into both the electron-deficient pyridine ring and the adjacent electron-withdrawing methyl ester at C-2. This "push-pull" resonance drastically reduces the nucleophilicity of the nitrogen atom, rendering standard coupling reagents (like HATU or EDC) ineffective. The Solution: For acylation, you must use highly reactive acyl chlorides combined with a strong nucleophilic catalyst like DMAP, often requiring elevated temperatures. For cross-coupling, standard weak bases (like K2CO3) will fail. You must use a strong base like LHMDS to pre-deprotonate the amine, paired with a bidentate ligand (e.g., Xantphos) to facilitate the reductive elimination step .
Q3: Why are my High-Throughput Screening (HTS) kinase binding assays showing false positives or severe signal quenching when testing derivatives of this core? The Causality: Furo-fused nitrogen heterocycles possess inherent photoluminescent properties. The extended conjugation across the furan and pyridine rings allows these compounds to absorb in the UV range (340–390 nm) and emit in the blue/green visible range (450–530 nm) . This intrinsic fluorescence directly overlaps with the excitation/emission spectra of standard fluorophores used in FRET or TR-FRET biochemical assays, leading to severe data distortion. The Solution: Always run an auto-fluorescence counter-screen before testing furopyridine derivatives. If spectral overlap is confirmed, switch to a label-free biophysical assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Section 2: Mechanistic Workflows & Failure Points
Caption: Synthetic workflow of the furo[2,3-b]pyridine core highlighting key failure points.
Caption: Photophysical interference pathway of furopyridines in fluorescence-based HTS assays.
Section 3: Quantitative Troubleshooting Matrix
| Experimental Issue | Mechanistic Cause | Recommended Solution | Self-Validation Checkpoint |
| Low Cyclization Yield (<30%) | Saponification of the C-2 methyl ester by adventitious water or harsh base. | Use rigorously anhydrous DMF and strictly 2.0 eq of Cs₂CO₃. | LC-MS will show a mass of [M-14]⁺ if decarboxylation has occurred. |
| Failed Amide Coupling | Delocalization of 3-NH₂ lone pair into the pyridine ring and ester. | Convert carboxylic acid partner to acyl chloride; use DMAP (0.5 eq) in Pyridine at 80°C. | TLC shows a new, less polar spot. Product exhibits strong UV absorbance at 254 nm. |
| Failed Buchwald-Hartwig | Weak bases cannot deprotonate the deactivated 3-NH₂ group. | Switch base to LHMDS (2.5 eq); use Pd₂(dba)₃ / Xantphos in Toluene at 100°C. | Color change from deep red to pale yellow indicates active Pd(0) species formation. |
| Erratic HTS Assay Data | Compound auto-fluorescence overlaps with assay fluorophores. | Perform a pre-read of the compound plate without biological reagents. | Emission peak detected at ~480 nm upon 350 nm excitation confirms interference. |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
This protocol utilizes a tandem SNAr/Thorpe-Ziegler cyclization designed to prevent premature ester hydrolysis.
Step 1: Reagent Preparation & SNAr
-
Flame-dry a 100 mL round-bottom flask under argon.
-
Add 2-chloro-6-methylnicotinonitrile (1.0 mmol) and anhydrous DMF (10 mL).
-
Add anhydrous Cs₂CO₃ (2.2 mmol). Causality note: Cs₂CO₃ provides the optimal basicity to drive the SNAr without hydrolyzing the ester.
-
Dropwise, add methyl glycolate (1.1 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the intermediate ether (Rf ~0.4).
-
Step 2: Thorpe-Ziegler Cyclization
-
Once the intermediate is fully formed, heat the reaction mixture to 80°C for 4 hours to drive the intramolecular cyclization and subsequent tautomerization to the aromatic furopyridine.
-
Validation Checkpoint 2: Spot the TLC plate and observe under a 365 nm UV lamp. The final cyclized product will exhibit a distinct, bright blue/green fluorescence, confirming the formation of the extended conjugated system.
-
Step 3: Workup and Isolation
-
Cool to room temperature and quench with ice-cold water (30 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under high vacuum.
-
Validation Checkpoint 3: Analyze via LC-MS. The target compound must show a clean peak at [M+H]⁺ = 207.07 .
-
Protocol 2: Buchwald-Hartwig Cross-Coupling of the Deactivated 3-Amino Group
Standard conditions fail for this substrate. This protocol uses strong bases to overcome the push-pull deactivation.
Step 1: Catalyst Pre-Activation
-
In a glovebox, charge a sealed tube with Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), the synthesized methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (1.0 mmol), and the aryl bromide partner (1.2 mmol).
Step 2: Deprotonation and Coupling
-
Add anhydrous Toluene (5 mL).
-
Slowly inject LHMDS (1.0 M in THF, 2.5 mmol). Causality note: The highly deactivated amine requires a strong base like LHMDS to form the reactive amide anion prior to transmetalation/reductive elimination.
-
Seal the tube and heat to 100°C for 12 hours.
Step 3: Isolation and Validation
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.
-
Concentrate and purify via flash chromatography.
-
Validation Checkpoint: Because the starting material and product often co-elute on normal phase TLC, reaction progression must be monitored by LC-MS. Look for the disappearance of the m/z 207 peak.
-
References
-
Title: Synthetic strategies to pyrido fused heterocycles Source: Journal of Chemical Sciences (Indian Academy of Sciences), 2025 URL: [Link]
-
Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: Tetrahedron Letters (via PubMed Central), 2020 URL: [Link]
-
Title: Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes Source: Organic Letters (ACS Publications), 2023 URL: [Link]
Technical Support Center: Purification of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification recipes. Successful chromatography of complex heterocycles requires a deep understanding of the physicochemical causality dictating their behavior on a column.
Here, we address the specific chromatographic challenges of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate , providing field-proven troubleshooting, optimized protocols, and the mechanistic rationale behind every experimental choice.
Molecular Profiling & Chromatographic Causality
To purify this molecule without degrading it, you must understand the competing electronic and structural forces at play:
-
The Basic Centers (3-Amino & Pyridine Nitrogen): The primary amine and the pyridine nitrogen act as strong hydrogen bond donors and acceptors. On standard normal-phase silica gel, these basic centers interact aggressively with acidic free silanol groups. Causality: This acid-base interaction is the primary driver of severe peak tailing, irreversible adsorption, and poor resolution[1].
-
The Furan Ring & 2-Carboxylate (The Achilles' Heel): The furo[2,3-b]pyridine core features an electron-rich furan fused to an electron-deficient pyridine. The methyl ester at the 2-position is strongly electron-withdrawing. Causality: This electronic pull makes the furan ring highly susceptible to nucleophilic attack. If you attempt to fix the tailing issue by adding strong bases to your mobile phase, you risk triggering an irreversible furan ring-opening reaction[2].
-
The Methyl Ester: Susceptible to hydrolysis under aqueous basic conditions or prolonged exposure to strong acids during reverse-phase preparative HPLC.
Troubleshooting Guide
Q: My compound is severely tailing on standard silica gel. How can I fix this without destroying the molecule? A: Tailing is caused by the basic nitrogen atoms binding to acidic silanols. The most scientifically sound solution is to remove the silanols from the equation entirely by using amine-functionalized silica (e.g., KP-NH) . If you must use standard bare silica, you can add a mild basic modifier like 0.5% – 1% Triethylamine (Et₃N) to your mobile phase to competitively mask the silanols. However, you must strictly limit the compound's residence time on the column.
Q: I added 5% Et₃N to my mobile phase to stop the tailing, but my yield dropped to 20% and I see a new, highly polar spot on the TLC. What happened? A: You have induced a base-catalyzed degradation. Furo[2,3-b]pyridines substituted with electron-withdrawing groups (like your 2-carboxylate) undergo ring-opening reactions when treated with strong bases or nucleophiles[2]. By using an excessive concentration of Et₃N, the basic environment facilitated the nucleophilic attack on the furan ring, destroying your target molecule. Never exceed 1% Et₃N, and ideally, switch to a neutral stationary phase.
Q: Can I use Reverse-Phase Preparative HPLC (Prep-HPLC) for this molecule? A: Yes, Prep-HPLC is highly effective for high-purity requirements (<1g scale). However, you must control the pH. Avoid strongly basic buffers (like ammonium bicarbonate, pH 10) due to the dual risk of ester hydrolysis and furan ring-opening. Instead, use a mildly acidic system (0.1% Formic Acid in Water/Acetonitrile). This reversibly protonates the pyridine ring, ensuring sharp peaks and compound stability during the run.
Q: My compound degraded during solvent evaporation after Prep-HPLC. Why? A: Prolonged heating in a rotary evaporator in the presence of water and acidic modifiers (like formic acid) can hydrolyze the methyl ester. Causality: The concentration of the acid increases as the volatile organic solvent (acetonitrile) evaporates first, creating a harsh, hot, acidic aqueous environment. Solution: Lyophilize (freeze-dry) the HPLC fractions immediately, or neutralize the pooled fractions with a weak bicarbonate wash before low-temperature (<35°C) rotary evaporation.
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for TLC monitoring? A: For standard silica TLC plates, a mixture of Hexane/Ethyl Acetate (7:3 v/v) with 1% Et₃N provides the best balance of migration and spot sharpness. Ensure you pre-saturate the TLC chamber with the Et₃N vapors for 10 minutes before developing the plate.
Q: Is it possible to avoid chromatography entirely? A: In some synthetic routes, furo[2,3-b]pyridines can be purified via recrystallization[3]. If your crude purity is >85%, try recrystallizing from hot ethanol or an ethanol/DMF mixture before resorting to chromatography. However, for complex mixtures or small scales, chromatography remains mandatory[4].
Quantitative Data: Solvent Systems & Retention
The following table summarizes the causal relationships between the chosen chromatographic system and the resulting retention behavior.
| Chromatography Type | Stationary Phase | Mobile Phase | Additive | Retention / Rf | Causality / Notes |
| Flash (Standard) | Bare Silica Gel | Hexane / EtOAc (7:3) | None | Rf ~ 0.20 (Broad) | Strong silanol interactions cause tailing. Not recommended. |
| Flash (Modified) | Bare Silica Gel | Hexane / EtOAc (7:3) | 1% Et₃N | Rf ~ 0.35 (Sharp) | Et₃N masks silanols. Risk: Ring-opening if >1% or prolonged[2]. |
| Flash (Optimized) | Amine-Silica (KP-NH) | Hexane / EtOAc (8:2) | None | Rf ~ 0.40 (Sharp) | Ideal. Prevents acid-base interactions without adding free base. |
| Prep-HPLC | C18 (Reverse Phase) | Water / MeCN Gradient | 0.1% Formic Acid | Rt ~ 8.5 min | Protonates pyridine for sharp peaks. Requires immediate lyophilization. |
Experimental Protocols
Protocol A: Optimized Normal-Phase Flash Chromatography (Amine-Functionalized Silica)
This is a self-validating system: by using amine-functionalized silica, we eliminate the need for basic modifiers, thereby protecting the sensitive furan ring while preventing tailing.
-
Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH) appropriate for your crude mass (typically a 1:50 crude-to-silica ratio).
-
Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane.
-
Sample Loading: Dissolve the crude methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of Celite if solubility is poor, and evaporate the DCM to a free-flowing powder before loading into the solid-load cartridge.
-
Elution Gradient:
-
0-2 CV: 100% Hexane
-
2-10 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.
-
10-12 CV: Hold at 40% Ethyl Acetate.
-
-
Fraction Collection: Monitor UV absorbance at 254 nm and 365 nm (the conjugated furo-pyridine core is highly UV active).
-
Validation: Spot the peak fractions on an amine-functionalized TLC plate (or standard silica pre-treated with Et₃N) to confirm purity. Concentrate pure fractions under reduced pressure at ≤35°C.
Protocol B: Reverse-Phase Preparative HPLC
Use this protocol for final polishing or scales <1g where >99% purity is required.
-
System Setup: Use a Prep-C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: MS-grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
-
Sample Preparation: Dissolve the crude material in DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Method:
-
0-2 min: 10% B (Isocratic hold to elute DMSO/salts)
-
2-15 min: Linear gradient 10% B to 70% B.
-
15-17 min: 100% B (Column wash).
-
-
Post-Run Handling (Critical): Do not leave the collected fractions at room temperature. The acidic aqueous environment will hydrolyze the 2-carboxylate ester. Immediately freeze the fractions on dry ice and lyophilize to yield the pure compound as a dry powder.
Purification Workflow Visualization
Workflow for the chromatographic purification of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
References
-
Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. Benchchem. 1
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. ACS Omega. 5
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC / NIH. 3
-
Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. PMC / NIH. 4
Sources
comparing methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate to thieno[2,3-b]pyridine analogs
A Comparative Guide to Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Scaffolds for Drug Discovery
Introduction: The Strategic Choice Between Bioisosteres
In the landscape of medicinal chemistry, the furo[2,3-b]pyridine and thieno[2,3-b]pyridine cores represent two closely related, yet distinct, heterocyclic scaffolds.[1] The fundamental difference lies in a single atom: the replacement of an oxygen atom in the furan ring with a sulfur atom to form the thiophene ring. This subtle modification, an example of classical bioisosterism, can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a comparative analysis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate and its thieno[2,3-b]pyridine analogs, offering a data-supported framework for researchers engaged in drug design and development. We will explore their synthesis, physicochemical characteristics, and diverse biological activities, with a particular focus on their potential in oncology.[2][3]
Caption: Generalized synthetic workflows for thieno- and furo- [2,3-b]pyridines.
The choice of synthetic route is critical, as it dictates the accessibility of starting materials and the potential for introducing desired substituents at various positions on the scaffold.
Comparative Biological Activity
Both scaffolds have proven to be "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents and kinase inhibitors. [2][4][5]The choice between a furo- or thieno- core can lead to significant differences in potency and selectivity.
Anticancer and Antiproliferative Activity
Derivatives from both families exhibit potent activity against various cancer cell lines. Thieno[2,3-b]pyridines, in particular, have been extensively studied for their antiproliferative effects. [6][7]They have been shown to induce G2/M cell cycle arrest and apoptosis in prostate cancer cells and overcome resistance to standard therapies. [8]Some analogs act as chemosensitizers, restoring the activity of conventional chemotherapeutics like topotecan. [9]Furo[2,3-b]pyridine derivatives have also demonstrated potent cytotoxic effects against a range of human cancer cell lines. [2][10] Table 2: Selected Antiproliferative and Kinase Inhibitory Activities
| Scaffold | Derivative Type | Target / Cell Line | Activity (IC₅₀ / GI₅₀) | Source |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | 3-Amino-2-carboxamide | HCT-116 (Colon Cancer) | nM range | [6] |
| Thieno[2,3-b]pyridine | 3-Amino-2-carboxamide | MDA-MB-231 (Breast Cancer) | nM range | [6] |
| Thieno[2,3-b]pyridine | 5-bromo-2-amide | Pim-1 Kinase | 12.71 µM | [11] |
| Thieno[2,3-b]pyridine | 3-Amino-2-carboxamide | PC3 (Prostate Cancer) | Potent inhibition | [8] |
| Furo[2,3-b]pyridine | Dihydrofuro derivative | IRAK4 Kinase | 7.3 nM | [12] |
| Furo[2,3-b]pyridine | 2,4,6-trisubstituted | MCF-7 (Breast Cancer) | Potent cytotoxicity | [10] |
| Furo/Thieno[2,3-b]pyridine | General Scaffolds | Focal Adhesion Kinase (FAK) | Potential Inhibition | [13]|
Kinase Inhibition
The pyridine-fused heterocyclic systems are excellent scaffolds for designing kinase inhibitors, often by mimicking the hinge-binding interactions of ATP. Furo[2,3-b]pyridines have recently yielded highly potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases, with IC₅₀ values in the low nanomolar range. [12]Thieno[2,3-b]pyridine derivatives have been developed as inhibitors of Pim-1 kinase, a promising target in oncology. [11]The choice between the oxygen and sulfur heteroatom can alter the electronic distribution and conformation of the molecule, thereby fine-tuning its binding affinity and selectivity for a specific kinase.
Experimental Design: A Workflow for Comparative Evaluation
To ensure a robust and objective comparison between these two scaffolds, a standardized experimental workflow is essential. This system serves as a self-validating process, where each step provides the necessary data to justify proceeding to the next.
Caption: A logical workflow for the biological evaluation of new chemical entities.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its high-throughput capability and reproducibility.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231, HCT-116) to ~80% confluency in appropriate media. [7] - Trypsinize, count, and seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of each test compound (furo- and thieno- analogs) in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 nM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old media from the plates and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a highly sensitive and reliable method for determining inhibitor potency (IC₅₀).
1. Reagent Preparation:
-
Prepare a reaction buffer suitable for the target kinase (e.g., IRAK4, Pim-1).
-
Dilute the kinase and its specific substrate to their optimal concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compounds in the reaction buffer.
2. Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution (or vehicle control).
-
Add 2.5 µL of the kinase-substrate mixture.
-
Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubate at room temperature for 1 hour.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
4. Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Outlook
The choice between a furo[2,3-b]pyridine and a thieno[2,3-b]pyridine scaffold is a strategic decision in drug discovery, not merely a trivial substitution. Thieno[2,3-b]pyridines are extensively documented for their potent antiproliferative activities, though their development can be challenged by solubility issues. [6]Conversely, the furo[2,3-b]pyridine scaffold has yielded highly potent and selective kinase inhibitors, demonstrating its significant therapeutic potential. [2][12] Ultimately, the optimal scaffold depends on the specific therapeutic target and desired drug properties. A head-to-head comparison using standardized assays, as outlined in this guide, is crucial for making an informed decision. Future research should focus on generating more direct comparative data for isosteric pairs to build a more predictive understanding of how the O-to-S substitution impacts ADME properties and biological efficacy.
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ResearchGate. (n.d.). Biologically active thieno[2,3-b]pyridines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuFJQ3cD0dQsdk_eHaUAN2xVb6q-FE5Lh2lPn6YON9LNfusNFTZBdZx55ucH_6AyK2abwzRJy1ax9QMYdIfr4GFbe2twWvtzzTANm2UjTpDMUcn8MasDUWHnLlQd_LRWiUYi2050oD8HwimcWtuNb_NVQ3oS-KAOQ3Od8Gi3CM9XuV1z--RJqiL5DXJZnV4iTZ9G24YP8=]([Link]
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A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
In the landscape of modern drug discovery, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating promising activity against a range of therapeutic targets, notably protein kinases. Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, a member of this class, holds significant potential. However, early and thorough assessment of a compound's selectivity is paramount to mitigate the risk of off-target effects and subsequent late-stage attrition.[1] This guide provides a comprehensive, technically-grounded framework for conducting cross-reactivity studies on this compound, designed for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Drug Development
The journey of a promising hit compound to a clinical candidate is fraught with challenges, a primary one being unforeseen off-target interactions.[2] Such interactions can lead to a spectrum of adverse drug reactions (ADRs).[3] For kinase inhibitors, a class to which furo[2,3-b]pyridine derivatives often belong, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant hurdle to achieving selectivity.[4][5] Therefore, a systematic and tiered approach to cross-reactivity profiling is not merely a regulatory expectation but a critical step in building a robust safety and efficacy profile for a new chemical entity.[6][7]
A Multi-Tiered Experimental Workflow for Assessing Cross-Reactivity
This guide proposes a tiered approach to the cross-reactivity assessment of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate. This strategy allows for a cost-effective and data-driven process, beginning with broad screening and progressing to more focused mechanistic studies.
Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Initial Selectivity Profiling
The primary objective of this tier is to gain an initial understanding of the compound's selectivity profile, with a focus on the most probable target class for this scaffold: kinases.
In Silico Prediction (Optional but Recommended)
Before embarking on expensive in vitro screens, computational methods can provide valuable predictive insights into potential off-target interactions.[8]
-
Methodology: Utilize predictive models based on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms that have been trained on large datasets of compound-target interactions.[9][10] These tools can predict the binding affinity of a molecule against a panel of kinases and other targets.
-
Rationale: This step can help in prioritizing which in vitro screens to perform and can flag potential liabilities early on. It is a cost-effective way to broaden the initial assessment beyond what is feasible with wet-lab experiments alone.
Broad-Panel Kinase Screening
Given that furo[2,3-b]pyridine derivatives are known to target kinases, a broad-panel kinase screen is the cornerstone of the initial cross-reactivity assessment.[11]
-
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Principle: This "gold standard" assay directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[12] It is less prone to interference from compound autofluorescence or other artifacts that can affect indirect assay formats.[13]
-
Procedure:
-
Prepare a reaction mixture containing the specific kinase, its substrate, and any necessary cofactors in a suitable buffer.
-
Add methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate at a single, high concentration (e.g., 1 or 10 µM) to the reaction mixture.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
After a defined incubation period, stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated ³³P-ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO).
-
-
-
Rationale: A single-point high-concentration screen against a broad panel of kinases (e.g., >300 kinases) provides a comprehensive initial view of the compound's kinase selectivity.[14] Performing the assay at a physiologically relevant ATP concentration (e.g., 1 mM) can provide more clinically translatable data.[12][13]
Table 1: Example Data from a Broad-Panel Kinase Screen
| Kinase Target | % Inhibition at 10 µM (Compound A) | % Inhibition at 10 µM (Compound B - Promiscuous Control) | % Inhibition at 10 µM (Compound C - Selective Control) |
| Primary Target (e.g., IRAK4) | 95% | 98% | 92% |
| Off-Target Kinase 1 (e.g., CDK2) | 85% | 92% | 15% |
| Off-Target Kinase 2 (e.g., Lck) | 60% | 88% | 5% |
| Off-Target Kinase 3 (e.g., VEGFR2) | 15% | 75% | 2% |
| ... (300+ other kinases) | <10% | >50% for 150 kinases | <10% for all other kinases |
Compound A represents the hypothetical data for methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
Tier 2: Comprehensive Safety Pharmacology
Based on the findings from Tier 1, the next step is to broaden the investigation to include other major target classes implicated in adverse drug reactions.[3][15]
Broad Safety Panel Screening
-
Methodology: Employ a comprehensive in vitro safety pharmacology panel that assesses the compound's activity against a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[1][3][15] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer standardized assays for this purpose.[3][15] These panels typically utilize a variety of assay formats, such as:
-
Radioligand Binding Assays: To measure competitive displacement of a labeled ligand from a receptor.
-
Functional Assays (e.g., Calcium Flux, Reporter Gene): To determine if the compound acts as an agonist or antagonist.
-
-
Rationale: This screen is crucial for identifying potential off-target liabilities that could lead to cardiovascular, central nervous system (CNS), or other organ system toxicities.[6][16] Regulatory agencies such as the FDA recommend this type of profiling as part of preclinical safety assessment (ICH S7A and S7B guidelines).[7][17]
Dose-Response (IC50) Determination for Significant Hits
Any significant "hits" identified in the single-point screens from Tier 1 and 2.1 (typically >50% inhibition or activity) should be followed up with dose-response studies to determine their potency (IC50 or EC50).
-
Experimental Protocol:
-
Perform the same assay as in the initial screen.
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Plot the percentage of inhibition/activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
-
-
Rationale: Determining the potency of off-target interactions is essential for assessing the potential for these effects to occur at therapeutic concentrations of the drug. A large window between the on-target and off-target potencies is a key indicator of a desirable selectivity profile.
Table 2: Example IC50 Data for Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
| Target | IC50 (nM) | Assay Type |
| Primary Target (IRAK4) | 50 | Radiometric Kinase Assay |
| Off-Target 1 (CDK2) | 500 | Radiometric Kinase Assay |
| Off-Target 2 (hERG) | >10,000 | Patch Clamp |
| Off-Target 3 (5-HT2B Receptor) | 2,500 | Radioligand Binding |
Tier 3: Mechanistic & Cellular Validation
The final tier focuses on understanding the functional consequences of the identified off-target interactions in a more physiologically relevant context.
Cell-Based Functional Assays
-
Methodology: For confirmed off-target hits, it is important to assess their functional effects in a cellular context. This can involve:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the off-target protein within intact cells.[2]
-
Downstream Signaling Assays: Measure the effect of the compound on the signaling pathway downstream of the off-target protein (e.g., by Western blot for phosphorylation status or by using a reporter gene assay).
-
-
Rationale: Cellular assays provide a more accurate reflection of a compound's activity in a biological system, taking into account factors like cell permeability and metabolism. They help to bridge the gap between biochemical activity and potential physiological effects.
Caption: On-target vs. off-target pathway modulation.
Phenotypic Screening
-
Methodology: Assess the overall effect of the compound on cellular phenotypes, such as cytotoxicity, proliferation, and apoptosis.[18]
-
MTT Assay: A colorimetric assay to measure cell metabolic activity, which can be an indicator of cell viability and proliferation.
-
-
Rationale: Phenotypic screens provide a holistic view of the compound's cellular effects and can reveal unexpected toxicities that may not be predicted from target-based assays alone. Comparing the cytotoxic effects in different cell lines can also provide clues about the mechanism of toxicity.
Conclusion
A thorough and systematic investigation of cross-reactivity is indispensable in the development of any new therapeutic agent. For methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, this tiered approach, beginning with broad in silico and in vitro screening and progressing to more detailed cellular and mechanistic studies, provides a robust framework for de-risking the compound and building a strong foundation for its progression towards clinical evaluation. The data generated from these studies will not only satisfy regulatory requirements but will also provide invaluable insights into the compound's mechanism of action and potential therapeutic window.
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Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
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PubMed. (2012, March 14). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
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PMC. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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PMC. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
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PMC. (2017, January 5). The use of novel selectivity metrics in kinase research. Retrieved from [Link]
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PMC. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
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Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?. Retrieved from [Link]
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Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]
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Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]
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PubMed. (2006, June 1). A priori inference of cross reactivity for drug-targeted kinases. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]
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PMC. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Furo[2,3-b]pyridine Derivatives
The furo[2,3-b]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of substituted furo[2,3-b]pyridine analogs, with a particular focus on their potential as anticancer and anti-inflammatory agents. Due to the limited publicly available data on the specific compound methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, this guide will leverage experimental data from closely related analogs to project its potential efficacy and provide a framework for its future evaluation.
The Furo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore
The rigid, planar structure of the furo[2,3-b]pyridine core serves as an excellent foundation for the design of molecules that can selectively interact with a variety of biological targets.[2] This has led to the development of derivatives with potent activities, including the inhibition of key cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.[1][3] The nature and position of substituents on this core structure play a pivotal role in determining the compound's efficacy and target selectivity.[1]
In Vitro Efficacy: Targeting Cancer Cells and Kinases
The primary therapeutic application explored for furo[2,3-b]pyridine derivatives has been in oncology. Their cytotoxic effects against a range of human cancer cell lines have been demonstrated through various in vitro assays.[1][4]
Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The data presented below showcases the half-maximal inhibitory concentrations (IC50) of several furo[2,3-b]pyridine analogs against various cancer cell lines.
| Compound | Substitution Pattern | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 | [1] |
| Analog 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 | [1] |
| Analog 2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 | [1] |
Note: Lower IC50 values indicate greater potency.
These findings highlight that substitutions at the 6- and 4-positions of the pyridine ring significantly influence the anticancer activity.
Kinase Inhibition
A key mechanism behind the anticancer and anti-inflammatory properties of furo[2,3-b]pyridines is their ability to inhibit kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[1]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | [5] |
| Dihydrofuro[2,3-b]pyridine Analog (Compound 21) | IRAK4 | 0.0062 | [3] |
| Dihydrofuro[2,3-b]pyridine Analog (Compound 38) | IRAK4 | 0.0073 | [3] |
The potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by these analogs underscores the potential of the furo[2,3-b]pyridine scaffold in developing targeted therapies.[3][4][5]
Caption: Generalized signaling pathway illustrating kinase inhibition by furo[2,3-b]pyridine derivatives.
In Vivo Efficacy: From Pharmacokinetics to Disease Models
While in vitro data provides valuable insights into the potency of a compound, in vivo studies are crucial to understand its pharmacokinetic properties and efficacy in a living organism.
Pharmacokinetics and Anti-inflammatory Activity
A study on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors provides valuable in vivo data.[3]
| Compound | Clearance (ml/min/kg) | Oral Bioavailability (F%) | In Vivo Efficacy (LPS-induced TNF-α inhibition) | Reference |
| Compound 21 | 43 | 1.6 | Not reported | [3] |
| Compound 38 | 12 | 21 | Orally efficacious in inhibiting serum TNF-α secretion | [3] |
Compound 38 demonstrated significantly improved clearance and oral bioavailability compared to compound 21, translating to in vivo efficacy in an LPS-induced mouse model of inflammation.[3] This highlights the importance of structural modifications to optimize the drug-like properties of the furo[2,3-b]pyridine scaffold.
Antitumor Activity in an In Ovo Model
While not a direct in vivo study in mammals, the chick chorioallantoic membrane (CAM) model is a well-established method for studying angiogenesis and tumor growth. A study on a related thieno[3,2-b]pyridine derivative (a bioisostere of the furo[2,3-b]pyridine core) demonstrated a reduction in tumor size in an in ovo CAM model, suggesting potential anti-angiogenic and antitumor effects.[6][7][8]
Caption: A generalized experimental workflow for the development of furo[2,3-b]pyridine-based therapeutic agents.
Comparative Analysis and Future Directions
The available data strongly suggests that the furo[2,3-b]pyridine scaffold is a promising starting point for the development of novel therapeutics.
-
In Vitro vs. In Vivo Correlation: The potent in vitro kinase inhibition observed with some analogs, like compound 38, has been shown to translate into in vivo efficacy, underscoring the importance of targeting key signaling nodes.[3]
-
Structure-Activity Relationship (SAR): The substitutions on the furo[2,3-b]pyridine core are critical for both potency and pharmacokinetic properties. Future work should focus on systematic modifications to optimize these parameters.
-
Potential of Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate: Based on the existing data for analogs, it is plausible that the title compound possesses anticancer and/or anti-inflammatory properties. The 3-amino group is a common feature in many active analogs, and the 6-methyl group may influence its interaction with target proteins and its metabolic stability.
To ascertain the therapeutic potential of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, the following experimental plan is recommended:
-
In Vitro Cytotoxicity Screening: Evaluate the compound's IC50 against a panel of cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) using the MTT assay.
-
Kinase Inhibition Profiling: Screen the compound against a panel of relevant kinases (e.g., CDK2, IRAK4, and others implicated in cancer and inflammation).
-
In Vivo Pharmacokinetic Studies: If promising in vitro activity is observed, conduct pharmacokinetic studies in mice to determine its clearance, half-life, and oral bioavailability.
-
In Vivo Efficacy Studies: Based on the in vitro and pharmacokinetic data, select an appropriate in vivo model (e.g., a tumor xenograft model for anticancer activity or an LPS-induced inflammation model) to evaluate its efficacy.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the general steps for assessing the cytotoxic activity of a test compound using the MTT assay.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of the test compound.
In Vivo Anti-inflammatory Efficacy: LPS-Induced Cytokine Production in Mice
This protocol provides a framework for evaluating the in vivo anti-inflammatory activity of a test compound.[3]
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or via intraperitoneal injection at various doses.
-
LPS Challenge: After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Blood Collection: At a peak time for cytokine production (e.g., 1.5 hours post-LPS challenge), collect blood samples from the mice.
-
Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines, such as TNF-α, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
The furo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. While direct experimental data for methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is not yet available, the extensive research on its analogs provides a strong rationale for its investigation as a potential anticancer or anti-inflammatory drug candidate. The comparative analysis and experimental frameworks provided in this guide are intended to facilitate and accelerate the future research and development of this intriguing class of compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
As a Senior Application Scientist, I understand that handling novel heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's properties to design a fail-safe operational environment.
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (CAS: 2092018-25-0) is a highly functionalized scaffold frequently utilized in the development of kinase inhibitors and CNS-active therapeutics [1]. While its structural properties make it an excellent candidate for drug discovery, these same properties dictate strict, non-negotiable personal protective equipment (PPE) and handling protocols.
Here is your comprehensive, step-by-step operational guide for safely handling this compound.
Hazard Causality & E-E-A-T Analysis
To select the correct PPE, we must first understand why this specific molecule is hazardous. The notified Classification and Labelling (C&L) inventory identifies several acute risks [1, 2].
-
Acute Toxicity (H302, H312, H332): The compound has a relatively low molecular weight (206.07 g/mol ) and features a lipophilic ester moiety. This lipophilicity facilitates rapid dermal and mucosal absorption. If aerosolized dust contacts the skin or is inhaled, it can rapidly enter systemic circulation [3].
-
Skin and Eye Irritation (H315, H319): The primary amine group at the 3-position and the pyridine nitrogen act as localized bases. Upon contact with moisture in the eyes or sweat on the skin, these groups can disrupt cellular lipid bilayers, causing acute, severe irritation [1].
-
CNS/Respiratory Effects (H336): Furo[2,3-b]pyridine scaffolds are often designed to cross the blood-brain barrier. In an occupational setting, accidental inhalation of fine powders or solvent-dissolved aerosols can lead to unintended central nervous system depression, manifesting as drowsiness, dizziness, or respiratory tract irritation [2].
Quantitative Hazard & PPE Specification Matrix
Based on the physicochemical profile, standard laboratory safety glasses and single-layer gloves are insufficient . Below is the required PPE matrix.
| Hazard Code | Risk Description | Required PPE Specification | Causality / Rationale |
| H302, H312, H332 | Harmful via oral, dermal, and inhalation routes. | Gloves: Dual-layer Nitrile (Min 0.11mm thickness).Body: Impervious, flame-resistant lab coat with fitted cuffs. | Double-gloving prevents breakthrough if the outer glove is compromised by the solvent used to dissolve the compound. |
| H315, H319 | Causes skin and serious eye irritation. | Eyes: Tightly fitting chemical safety goggles (EN 166 / ANSI Z87.1). | Standard safety glasses leave gaps. Goggles prevent aerosolized dust from settling on the ocular mucosa. |
| H336 | May cause drowsiness or dizziness. | Respiratory: Class II Biological Safety Cabinet or Fume Hood.Mask: N95/P100 particulate respirator (if outside hood). | The hood provides negative pressure to capture airborne particulates before they can be inhaled and affect the CNS. |
Experimental Protocol: Handling & Transfer Workflow
To ensure a self-validating safety system, every step of your workflow must minimize the generation of airborne particulates.
Step 1: Pre-Operation Setup
-
Verify that the fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm).
-
Don all required PPE: tightly fitting goggles, impervious lab coat, and double nitrile gloves.
-
Prepare a decontamination wipe saturated with a suitable solvent (e.g., ethanol or isopropanol) and place it inside the hood.
Step 2: Weighing and Transferring
-
Static Control: Heterocyclic powders can carry a static charge, causing them to "jump" from the spatula. Use an anti-static gun (Zerostat) on the weighing boat and the compound container before opening.
-
Enclosed Weighing: Weigh the compound inside a draft-shielded analytical balance located inside the fume hood.
-
Transfer: Use a V-shaped anti-static spatula to transfer the powder. Immediately cap the source vial.
Step 3: Solubilization
-
If creating a stock solution (e.g., in DMSO or DMF), add the solvent directly to the weighing vial while still inside the fume hood.
-
Never transport the dry powder across the laboratory. Only transport the compound once it is fully dissolved and the vial is hermetically sealed.
Decontamination & Disposal Plan
Proper disposal is critical, as furo[2,3-b]pyridine derivatives can be persistent in the environment and toxic to aquatic life [2].
Step-by-Step Spill & Disposal Protocol:
-
Solid Spills: Do not sweep. Cover the spilled powder with a wet paper towel (using water or a mild alcohol) to prevent aerosolization, then carefully wipe it up.
-
Liquid Spills (if dissolved in solvent): Apply a commercial solvent absorbent (e.g., Solusorb). Allow it to solidify, then scoop it into a hazardous waste container using non-sparking tools.
-
Waste Segregation:
-
Place all contaminated wipes, empty vials, and the outer layer of your nitrile gloves into a designated Solid Hazardous Waste container.
-
Liquid reaction waste containing this compound must be routed to Halogenated/Organic Liquid Waste (depending on the solvent used).
-
-
Doffing: Remove the outer gloves inside the hood. Wash your hands with soap and water immediately after removing the inner gloves.
Operational Workflow Visualization
Operational workflow and decision matrix for handling methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate.
References
-
NextSDS Database. "methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate — Chemical Substance Information." NextSDS. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12421098, Furo[2,3-b]pyridine." PubChem. URL:[Link]
-
PubChemLite. "Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate (C10H10N2O3)." Université du Luxembourg. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
